Ditrans,polycis-undecaprenol
Description
Significance of Polyisoprenoid Lipids in Prokaryotic Systems
Polyisoprenoid lipids are a class of long-chain polymers constructed from repeating isoprene (B109036) units, which are fundamental to various biological processes across all domains of life. nih.govresearchgate.net In prokaryotes, these lipids are particularly vital for the integrity and survival of the cell, primarily functioning as carriers in the biosynthesis of the cell envelope.
The bacterial cell wall is a complex structure that provides shape and protection from osmotic lysis. The synthesis of its key components, such as peptidoglycan, teichoic acids, and lipopolysaccharides, involves the assembly of sugar-based precursors in the cytoplasm. asm.org These hydrophilic precursors must then be transported across the hydrophobic cell membrane to the periplasm for polymerization and integration into the existing cell wall.
This critical transport process is facilitated by a specific polyisoprenoid lipid, undecaprenyl phosphate (B84403) (C55-P), also known as bactoprenol. asm.org This 55-carbon lipid acts as a hydrophobic anchor, shuttling the hydrophilic glycan units across the membrane. nih.govresearchgate.net The conservation of this polyprenyl phosphate-mediated transport system underscores its essential role in bacterial life. researchgate.net While the specific length of the polyisoprenoid chain can vary slightly among bacterial species, the C55 undecaprenyl form is the most prevalent. oup.com The inhibition of the synthesis or recycling of undecaprenyl phosphate halts cell wall construction, ultimately leading to cell lysis, which makes this pathway a key target for antibiotics. nih.gov
Overview of Ditrans,polycis-Undecaprenol as a Glycosyl Carrier Lipid Precursor
The active glycosyl carrier lipid, undecaprenyl phosphate, is derived from its immediate precursor, ditrans,polycis-undecaprenyl diphosphate (B83284). uniprot.org The synthesis of this precursor is a key step in the pathway and is catalyzed by the enzyme undecaprenyl diphosphate synthase (UppS). uniprot.orgnih.gov
The biosynthesis begins with smaller isoprenoid building blocks. The UppS enzyme catalyzes the sequential condensation of eight molecules of isopentenyl diphosphate (IPP) with one molecule of (2E,6E)-farnesyl diphosphate (FPP). uniprot.orgnih.gov This enzymatic reaction results in the formation of di-trans,octa-cis-undecaprenyl diphosphate, a C55 lipid pyrophosphate. nih.govuniprot.org
Once synthesized, this diphosphate precursor must be converted into its active, monophosphorylated form. This occurs through the action of specific phosphatases that remove the terminal phosphate group, yielding undecaprenyl phosphate (C55-P). asm.orgnih.gov This molecule is then ready to accept sugar precursors at the inner face of the cytoplasmic membrane, initiating their transport to the periplasm. researchgate.net Due to its central role in transporting the building blocks for numerous cell wall polymers, undecaprenyl phosphate is often referred to as the universal glycan carrier lipid in bacteria. nih.govwikipedia.org
| Molecule | Abbreviation | Primary Role |
|---|---|---|
| (2E,6E)-Farnesyl diphosphate | FPP | Initial substrate for UppS |
| Isopentenyl diphosphate | IPP | Elongating substrate for UppS |
| Ditrans,polycis-undecaprenyl diphosphate | C55-PP | Direct precursor to the carrier lipid |
| Undecaprenyl phosphate | C55-P / Bactoprenol | Active glycosyl carrier lipid |
Historical Context of Undecaprenyl Phosphate Discovery and Its Role in Bacterial Physiology
The discovery of polyisoprenoid alcohols and their functions was a gradual process. Early research in the 1960s identified the involvement of a lipid carrier in the biosynthesis of bacterial cell wall polymers, a foundational finding in understanding bacterial physiology. researchgate.net
A significant milestone was the identification of the gene encoding undecaprenyl diphosphate synthase (UppS) in Micrococcus luteus in 1998, which was the first characterization of a cis-prenyltransferase enzyme involved in this pathway. nih.gov This discovery opened the door to a more detailed molecular understanding of how the C55 lipid carrier is synthesized.
The physiological importance of the undecaprenyl phosphate cycle was further highlighted by studies on the antibiotic bacitracin. For many years, it was known that bacitracin's mechanism of action involved targeting the dephosphorylation of undecaprenyl diphosphate, thereby preventing the recycling of the lipid carrier and halting cell wall synthesis. asm.orgnih.gov
Researchers also observed the presence of significant quantities of free undecaprenol (B103720) (the alcohol form of the lipid) in some Gram-positive bacteria, such as Staphylococcus aureus. oup.com Initially, this was hypothesized to be a storage pool for the lipid carrier. oup.com The essentiality of this lipid carrier is underscored by the fact that disrupting its biosynthesis or recycling is a potent method of killing bacteria, making it a valuable target for antimicrobial drugs. nih.gov
| Era | Discovery/Finding | Significance |
|---|---|---|
| 1960s | Initial discovery of polyisoprenoid alcohols and their cofactor role in bacterial cell surface polymer biosynthesis. researchgate.net | Established the concept of a lipid carrier in cell wall synthesis. |
| 1970s | Elucidation that the antibiotic bacitracin targets the dephosphorylation of C55-PP. asm.org | Demonstrated the physiological importance and vulnerability of the undecaprenyl phosphate cycle. |
| 1998 | Identification of the UppS-encoding gene in Micrococcus luteus. nih.gov | Provided the first genetic and enzymatic details of the synthesis of the lipid carrier precursor. |
Structure
2D Structure
Properties
Molecular Formula |
C55H90O |
|---|---|
Molecular Weight |
767.3 g/mol |
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol |
InChI |
InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
InChI Key |
TXKJNHBRVLCYFX-NTDVEAECSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Structural and Stereochemical Characterization of Ditrans,polycis Undecaprenol and Its Derivatives
Defining the Ditrans,polycis- Stereochemistry of Undecaprenyl Isoprene (B109036) Units
The structure of ditrans,polycis-undecaprenol consists of 11 isoprene units. portlandpress.com The specific stereochemistry, designated as "ditrans,polycis-," is critical to its function. This nomenclature indicates the geometric configuration of the double bonds within the isoprene chain. qmul.ac.uk
The biosynthesis of this molecule involves the addition of eight isoprene units in a cis (Z) configuration to (all-E)-farnesyl pyrophosphate. oup.com The resulting structure has the two isoprene units closest to the alcohol group in the trans (E) configuration and the following eight internal units in the cis (Z) configuration. nih.govebi.ac.uk The terminal isoprene unit (the ω-residue) does not have a cis/trans designation unless substituted. qmul.ac.uk This specific arrangement is sometimes denoted as (Z8, E2, ω)-undecaprenol. nih.govrsc.org
The repetitive nature of the isoprene units presents challenges for structural characterization, often requiring techniques like nuclear magnetic resonance (NMR) with shift reagents to resolve overlapping signals and confirm the stereochemistry. nih.gov
| Isoprene Unit Position | Configuration | Notation |
|---|---|---|
| Terminal (ω-residue) | Not applicable | ω |
| Internal (8 units) | cis | Z |
| Proximal to hydroxyl (2 units) | trans | E |
Differentiating Ditrans,polycis-Undecaprenyl Diphosphate (B83284) (UPP) and Ditrans,polycis-Undecaprenyl Phosphate (B84403) (UP)
This compound serves as the backbone for its phosphorylated derivatives, which are the active forms in biosynthesis. The two primary forms are undecaprenyl phosphate (UP) and undecaprenyl diphosphate (UPP). tandfonline.com
The fundamental difference between UP and UPP lies in the number of phosphate groups attached to the terminal alcohol of the undecaprenol (B103720) chain. tandfonline.comwikipedia.org
Ditrans,polycis-Undecaprenyl Phosphate (UP): This molecule contains a single phosphate group. wikipedia.orgtandfonline.com It is an essential carrier lipid for the synthesis of various bacterial cell wall components, including peptidoglycan. wikipedia.orgresearchgate.net UP is generated through the dephosphorylation of UPP and is also found in significant amounts in Gram-positive bacteria through the phosphorylation of undecaprenol. wikipedia.orgtandfonline.com
Ditrans,polycis-Undecaprenyl Diphosphate (UPP): Also known as undecaprenyl pyrophosphate, this derivative has two phosphate groups (a pyrophosphate moiety). tandfonline.comnih.gov UPP is the initial product synthesized in the de novo pathway and is released after the glycan unit it carries is incorporated into the growing polysaccharide chain. oup.comtandfonline.com It is then dephosphorylated to regenerate UP for the next cycle. tandfonline.comwikipedia.org
| Feature | Undecaprenyl Phosphate (UP) | Undecaprenyl Diphosphate (UPP) |
|---|---|---|
| Common Names | Lipid-P, C55-P wikipedia.orgsmolecule.com | Undecaprenyl pyrophosphate, C55-PP wikipedia.orgnih.gov |
| Phosphate Groups | One tandfonline.com | Two (Pyrophosphate) tandfonline.com |
| Primary Role | Acceptor for sugar precursors (e.g., forming Lipid I) oup.comtandfonline.com | Initial product of de novo synthesis; released after glycan transfer tandfonline.compnas.org |
| Generation | Dephosphorylation of UPP; phosphorylation of undecaprenol wikipedia.orgtandfonline.com | Sequential condensation of isopentenyl diphosphate onto farnesyl diphosphate tandfonline.compnas.org |
Nomenclature and Isomeric Considerations for Undecaprenyl Lipids
The systematic nomenclature for polyprenols provides clarity on their structure and stereochemistry. qmul.ac.uk
Undecaprenol: The prefix "undeca-" specifies a chain of 11 isoprene units, and "-prenol" indicates it is an isoprenoid alcohol. qmul.ac.uk
Ditrans,polycis-: This prefix precisely defines the stereochemistry of the double bonds. qmul.ac.uk Following nomenclature rules, the stereochemical designators are listed in order starting from the residue next to the terminal (ω) residue and ending with the residue carrying the hydroxyl group. qmul.ac.uk A more specific name is ditrans,octacis-undecaprenol, explicitly stating the number of cis-configured units. qmul.ac.uk
Isomeric Forms: The precise stereochemistry is vital, as other isomers exist. For instance, all-trans-undecaprenol (ficaprenol) is a known isomer. nih.gov Another isomer found in plants is (Z7,E3,ω)-undecaprenol. rsc.org The existence of these different isomers, such as tritrans,polycis compounds found in plants, underscores the importance of specifying the stereochemistry, as omitting these details can lead to ambiguity. qmul.ac.uk The specific ditrans,polycis- configuration is characteristic of the bacterial carrier lipid. oup.com
Biosynthetic Pathway of Ditrans,polycis Undecaprenyl Diphosphate Upp
Precursor Substrate Generation: Farnesyl Diphosphate (B83284) (FPP) Metabolism
The journey to UPP begins with the synthesis of its fundamental building blocks and an essential allylic primer, farnesyl diphosphate (FPP). This process is central to the broader isoprenoid biosynthetic pathway.
Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Synthesis
All isoprenoids, including UPP, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Organisms have evolved two primary and distinct pathways to produce these vital molecules: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. echelon-inc.comresearchgate.net
The Mevalonate (MVA) Pathway: Predominantly found in eukaryotes, archaea, and some Gram-positive bacteria, this pathway starts from acetyl-CoA. echelon-inc.comresearchgate.net Through a series of enzymatic reactions, acetyl-CoA is converted to mevalonate, which is then phosphorylated and decarboxylated to yield IPP. researchgate.netnih.gov
The Methylerythritol Phosphate (B84403) (MEP) Pathway: This pathway is characteristic of most bacteria, including many Gram-negative species like Pseudomonas aeruginosa, as well as in the plastids of plants and in apicomplexan protozoa. nih.govumaryland.eduwikipedia.org The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through seven enzymatic steps to produce both IPP and DMAPP. researchgate.net
IPP can be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase, ensuring the availability of both the nucleophilic (IPP) and electrophilic (DMAPP) substrates required for subsequent condensation reactions. wikipedia.org
Role of Farnesyl Diphosphate Synthase (FPPS) in Initial Condensation Reactions
Farnesyl diphosphate synthase (FPPS) is a key enzyme that catalyzes the initial elongation steps of the isoprenoid chain. frontierspartnerships.orgresearchgate.net It facilitates the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. frontierspartnerships.org This process occurs in two sequential steps:
DMAPP condenses with one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). nih.gov
GPP then serves as the substrate for a second condensation reaction with another molecule of IPP, yielding the C15 product, farnesyl diphosphate (FPP). nih.govoup.com
FPP is a critical branch-point intermediate in metabolism, serving as a precursor for a vast array of essential molecules, including sterols, carotenoids, and ubiquinones. frontierspartnerships.orgresearchgate.net In the context of UPP biosynthesis, FPP acts as the essential allylic primer for the subsequent elongation reactions catalyzed by Undecaprenyl Pyrophosphate Synthase. tandfonline.comfrontiersin.org
Undecaprenyl Pyrophosphate Synthase (UppS) Activity: The Cistransferase Catalysis
The formation of the final C55 UPP molecule is orchestrated by a specific class of enzymes known as cis-prenyltransferases, with Undecaprenyl Pyrophosphate Synthase (UppS) being the archetypal member. tandfonline.com
Enzymatic Elongation of Farnesyl Diphosphate with Isopentenyl Diphosphate Units
Undecaprenyl pyrophosphate synthase (UppS), also known as undecaprenyl diphosphate synthase (UDS), catalyzes the sequential condensation of eight molecules of IPP with one molecule of FPP. frontiersin.orgresearchgate.netcapes.gov.br This series of reactions extends the C15 FPP chain to the C55 undecaprenyl diphosphate. uniprot.orgdrugbank.com The enzyme is essential for bacterial viability as UPP is the lipid carrier required for the biosynthesis of cell wall components like peptidoglycan and lipopolysaccharide. frontiersin.orgdrugbank.comuniprot.org The entire process takes place within a hydrophobic tunnel in the enzyme, which accommodates the growing lipid chain. capes.gov.brnih.gov
Stereochemical Control of Cis-Double Bond Formation by UppS
A defining feature of UppS is its ability to control the stereochemistry of the newly formed double bonds. While FPPS creates trans (E) double bonds, UppS specifically forms cis (Z) double bonds for each of the eight IPP units it adds. tandfonline.compnas.org The condensation reaction involves a nucleophilic attack from the C4 of IPP on the C1 of the growing allylic pyrophosphate chain. tandfonline.com The stereochemical outcome—cis or trans—is determined by which proton is subsequently removed from the C2 of what was the IPP molecule. tandfonline.com The unique structural features of the UppS active site ensure the correct positioning of the substrates and the specific removal of the pro-S proton from IPP's C2, leading to the formation of a cis-double bond. tandfonline.com This stereochemical control is crucial for the final structure and function of UPP.
The crystal structure of UppS reveals a fold that is distinct from trans-prenyltransferases. pnas.orgnih.gov Key conserved amino acid residues are clustered around a large hydrophobic cleft, which constitutes the active site. nih.gov The binding of FPP and IPP within this cleft, along with the precise positioning of catalytic residues, dictates the cis-stereochemistry of the condensation products. researchgate.netrcsb.org
Identification and Characterization of UppS Homologs Across Bacterial Species
The gene encoding UppS, designated uppS or ispU, has been identified and characterized in a wide range of bacterial species, highlighting its conserved and essential nature. umaryland.edunih.govnih.gov Initial identification in Escherichia coli was achieved through a combination of classical protein purification and genomics. nih.govnih.gov Since then, homologous genes have been found in numerous bacteria, including Haemophilus influenzae, Streptococcus pneumoniae, and Bacillus subtilis. nih.govasm.org
Studies have shown that the UppS enzyme is typically a homodimer, with each subunit containing the catalytic site. frontiersin.org While there is significant sequence similarity among UppS homologs, indicating a conserved structure and mechanism, some differences can be observed. nih.gov The essentiality of the uppS gene for bacterial growth has been demonstrated in organisms like S. pneumoniae, reinforcing its role as a critical component of bacterial physiology. nih.gov
Data Tables
Table 1: Key Enzymes in the Biosynthesis of Ditrans,polycis-undecaprenyl Diphosphate
| Enzyme Name | Abbreviation | Gene Name (E. coli) | Function |
| Farnesyl Diphosphate Synthase | FPPS | ispA | Catalyzes the synthesis of FPP from DMAPP and IPP. umaryland.edu |
| Undecaprenyl Pyrophosphate Synthase | UppS | uppS / ispU | Catalyzes the elongation of FPP with eight IPP units to form UPP. umaryland.eduuniprot.orgnih.gov |
| Isopentenyl Pyrophosphate Isomerase | IDI | idi | Interconverts IPP and DMAPP. nih.gov |
Table 2: Characterized UppS Homologs in Various Bacterial Species
| Organism | Gene | Protein Size (amino acids) | Essentiality | Reference |
| Escherichia coli | uppS | 253 | Essential | nih.govnih.gov |
| Haemophilus influenzae | uppS | - | Presumed Essential | nih.gov |
| Streptococcus pneumoniae | uppS | - | Essential | nih.gov |
| Micrococcus luteus | - | - | Essential | pnas.org |
| Bacillus subtilis | yqiD, ytgP, spoVB, yrrC | - | Not individually essential for growth | asm.org |
Genetic Basis of Undecaprenyl Diphosphate Biosynthesis (e.g., ispU gene)
The biosynthesis of ditrans,polycis-undecaprenyl diphosphate (UPP), a critical lipid carrier for cell wall construction in bacteria, is rooted in a well-defined genetic framework. uniprot.orgnih.gov Central to this process is the ispU gene, also widely known as uppS (undecaprenyl pyrophosphate synthase gene). uniprot.orgmybiosource.com This gene encodes the enzyme Ditrans,polycis-undecaprenyl-diphosphate synthase, which is responsible for the de novo synthesis of the UPP molecule. uniprot.orgdrugbank.com
The enzyme Undecaprenyl pyrophosphate synthase (UPP synthase) catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of (2E,6E)-farnesyl diphosphate (FPP). uniprot.org This chain elongation reaction results in the formation of di-trans,octa-cis-undecaprenyl diphosphate, the C55 isoprenoid lipid that serves as a precursor for the glycosyl carrier lipid. uniprot.orguniprot.org This carrier is indispensable for the biosynthesis of essential bacterial cell wall components, including peptidoglycan and lipopolysaccharide. uniprot.orgmybiosource.com The essentiality of this gene for bacterial survival has made its product, UPP synthase, a target for antibacterial research. In Escherichia coli, the ispU gene is essential, and its overexpression has been shown to reverse cellular defects caused by the sequestration of the lipid carrier pool. nih.govnih.gov
While the ispU/uppS gene provides the core synthetic function, the broader genetic basis of UPP biosynthesis and its regulation involves a larger set of genes, which can vary between bacterial species. In organisms like Agrobacterium tumefaciens, UPP biosynthesis is controlled by a cluster of genes, often designated as upp genes. researchgate.netresearchgate.net Genetic screens in A. tumefaciens have identified multiple loci that are crucial for the production of the unipolar polysaccharide (UPP) adhesin, which relies on this lipid carrier. researchgate.netnih.govkuleuven.be These gene clusters include not only the synthase but also glycosyltransferases and other processing enzymes required for the subsequent modification and transport of the polysaccharides. researchgate.netfrontiersin.org For instance, in A. tumefaciens, genes such as uppE (an initiating glycosyltransferase) are required for the biosynthesis of the UPP adhesin. frontiersin.org
Furthermore, the regulation of UPP biosynthesis is integrated with cellular signaling networks. The intracellular second messenger, cyclic diguanylate monophosphate (c-di-GMP), has been identified as a key regulator of UPP production in several bacteria. kuleuven.be In A. tumefaciens, elevated levels of c-di-GMP stimulate the production of the UPP adhesin. kuleuven.be This regulation occurs through various proteins, including diguanylate cyclases and phosphodiesterases, which modulate the intracellular concentration of this signaling molecule in response to environmental cues, such as surface contact. nih.govkuleuven.be
The table below summarizes key genes involved in the biosynthesis and regulation of Undecaprenyl Diphosphate.
| Gene | Encoded Protein | Organism Example | Function | Citations |
| ispU (uppS) | Undecaprenyl pyrophosphate synthase (UPP synthase) | Escherichia coli | Catalyzes the synthesis of UPP from FPP and IPP. uniprot.orgnih.govmybiosource.com | uniprot.orgnih.govmybiosource.com |
| ispA | Geranyl diphosphate synthase / Farnesyl diphosphate synthase | Pseudomonas aeruginosa | Catalyzes the formation of (2E,6E)-farnesyl diphosphate (FPP), a precursor for UPP synthesis. umaryland.edu | umaryland.edu |
| uppE | Initiating glycosyltransferase | Agrobacterium tumefaciens | Required for the biosynthesis of the unipolar polysaccharide (UPP) adhesin which utilizes the lipid carrier. frontiersin.org | frontiersin.org |
| bacA , ybjG , pgpB | UPP phosphatases | Escherichia coli | Catalyze the dephosphorylation of UPP to undecaprenyl phosphate (UP), recycling the carrier for a new round of synthesis. nih.govtandfonline.com | nih.govtandfonline.com |
Functional Roles of Ditrans,polycis Undecaprenyl Phosphate in Bacterial Cell Envelope Biosynthesis
Peptidoglycan Synthesis: The MurNAc-Pentapeptide and GlcNAc Transfer Cycle
The structural integrity of most bacterial cells is maintained by peptidoglycan (PG), a mesh-like polymer forming the cell wall. The biosynthesis of PG is a complex process that critically depends on ditrans,polycis-undecaprenyl phosphate (B84403) to shuttle the building blocks, N-acetylmuramic acid (MurNAc)-pentapeptide and N-acetylglucosamine (GlcNAc), from the cytoplasm to the periplasm for assembly.
MraY-Catalyzed Transfer to form Lipid I Intermediate
The first committed step in the membrane-bound phase of peptidoglycan synthesis is catalyzed by the integral membrane enzyme MraY, also known as phospho-MurNAc-pentapeptide translocase. uniprot.orguni-tuebingen.de MraY facilitates the transfer of the phospho-MurNAc-pentapeptide from the soluble precursor UDP-MurNAc-pentapeptide to undecaprenyl phosphate (C55-P). oup.comoup.com This reaction forms MurNAc-pentapeptide-pyrophosphoryl-undecaprenol, a molecule commonly referred to as Lipid I. oup.comoup.com The formation of Lipid I is a crucial step as it anchors the peptidoglycan precursor to the cytoplasmic membrane, preparing it for the subsequent stages of biosynthesis. oup.comnih.gov
| Reactants | Enzyme | Product | Location |
| UDP-MurNAc-pentapeptide, Undecaprenyl phosphate (C55-P) | MraY | Lipid I (MurNAc-pentapeptide-pyrophosphoryl-undecaprenol), UMP | Cytoplasmic membrane |
MurG-Catalyzed GlcNAc Addition to form Lipid II Intermediate
Following the synthesis of Lipid I, the next step is catalyzed by the membrane-associated glycosyltransferase MurG. mdpi.comasm.org MurG transfers an N-acetylglucosamine (GlcNAc) residue from the sugar donor UDP-GlcNAc to Lipid I. oup.comnih.gov This reaction yields GlcNAc-MurNAc-pentapeptide-pyrophosphoryl-undecaprenol, the complete peptidoglycan monomer known as Lipid II. mdpi.comnih.gov The active site of MurG faces the cytoplasm, where it accesses its substrates, Lipid I and UDP-GlcNAc. asm.org
| Reactants | Enzyme | Product | Location |
| Lipid I, UDP-GlcNAc | MurG | Lipid II (GlcNAc-MurNAc-pentapeptide-pyrophosphoryl-undecaprenol), UDP | Cytoplasmic membrane |
Translocation of Lipid II across the Cytoplasmic Membrane
After its synthesis on the inner leaflet of the cytoplasmic membrane, Lipid II must be translocated, or "flipped," to the outer leaflet to allow for the polymerization of the disaccharide-pentapeptide units into the growing peptidoglycan layer. nih.govmdpi.com The exact mechanism of this translocation is a subject of ongoing research, but several proteins have been identified as crucial for this process. nih.govpnas.org Members of the SEDS (shape, elongation, division, and sporulation) family of proteins, such as FtsW and RodA, are believed to be the primary flippases responsible for moving Lipid II across the membrane. embopress.orgasm.org This ensures a continuous supply of precursors for the transglycosylation and transpeptidation reactions that occur in the periplasm. embopress.org
Lipopolysaccharide (LPS) Biosynthesis
In Gram-negative bacteria, ditrans,polycis-undecaprenyl phosphate also functions as an indispensable lipid carrier in the biosynthesis of lipopolysaccharide (LPS), a major component of their outer membrane. asm.orgnih.gov Its role is particularly prominent in the assembly and transport of the O-antigen portion of the LPS molecule. wikipedia.orgresearchgate.net
O-Antigen Unit Assembly and Translocation
The O-antigen is a polysaccharide chain composed of repeating oligosaccharide units that contributes to the antigenic diversity of bacterial strains. oup.com The assembly of these repeating units is initiated on undecaprenyl phosphate at the cytoplasmic face of the inner membrane. oup.complos.org The process begins with the transfer of a sugar phosphate from a nucleotide sugar to undecaprenyl phosphate, catalyzed by an initiating glycosyltransferase. asm.org A series of subsequent glycosyltransferases then act to complete the O-antigen repeating unit, which remains linked to the undecaprenyl pyrophosphate carrier. nih.govbiorxiv.org
Once a single O-antigen unit is assembled, it is translocated across the cytoplasmic membrane by a dedicated ABC transporter, Wzx. oup.comembopress.org In the periplasm, these individual units are polymerized into a long chain by the Wzy polymerase. plos.org Finally, the completed O-antigen chain is transferred and ligated to the lipid A-core oligosaccharide by the WaaL ligase, forming the mature LPS molecule. asm.org
Involvement in Core Oligosaccharide Synthesis
Teichoic Acid and Teichuronic Acid Biosynthesis
Teichoic Acids (TAs) are anionic polymers found in the cell walls of most Gram-positive bacteria, where they are crucial for cell shape, division, and cation homeostasis. wikipedia.orgrsc.org They exist in two main forms: wall teichoic acids (WTA), which are covalently linked to the peptidoglycan layer, and lipoteichoic acids (LTA), which are anchored to the cell membrane. wikipedia.org The biosynthesis of both polymers, particularly WTA and certain types of LTA, is critically dependent on undecaprenyl phosphate.
The synthesis of WTA begins on the cytoplasmic face of the cell membrane, where Und-P acts as the lipid anchor for the assembly of a linkage unit. rsc.orgasm.org This process is initiated by the enzyme TarO, which transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to Und-P. asm.org This is followed by the sequential action of other enzymes, such as TarA and TarB, which add further sugar and glycerol (B35011) phosphate moieties to build the complete linkage unit on the Und-P carrier. wikipedia.orgrsc.org Once the linkage unit is assembled, the main polymer chain, consisting of repeating glycerol phosphate or ribitol (B610474) phosphate units, is synthesized. rsc.orgasm.org The entire Und-PP-linked polymer is then translocated across the membrane by a dedicated ABC transporter (TarG/H) and subsequently attached to the peptidoglycan. rsc.orgnih.gov The resulting undecaprenyl-diphosphate (Und-PP) is recycled back to its active Und-P form for subsequent rounds of synthesis. nih.gov
| Enzyme | Organism Example | Function in WTA Biosynthesis |
| TarO (or TagO) | Staphylococcus aureus, Bacillus subtilis | Catalyzes the initial step: the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to Und-P, forming Und-PP-GlcNAc. rsc.orgasm.org |
| TarA (or TagA) | S. aureus, B. subtilis | Transfers N-acetylmannosamine (ManNAc) to Und-PP-GlcNAc. wikipedia.orgasm.org |
| TarB (or TagB) | S. aureus, B. subtilis | Transfers a glycerol-3-phosphate unit to the linkage disaccharide on the carrier. wikipedia.orgrsc.org |
| TarF, TarK, TarL | S. aureus, B. subtilis | Responsible for the polymerization of the main glycerol phosphate or ribitol phosphate chain onto the Und-PP-linked linkage unit. wikipedia.orgrsc.org |
Teichuronic Acids (TUAs) are anionic polymers composed of sugar acids that lack phosphate. Bacteria such as Bacillus subtilis synthesize TUA as a substitute for teichoic acid under conditions of phosphate limitation. uniprot.org The biosynthesis of TUA is also dependent on undecaprenyl phosphate as the lipid carrier for its repeating units. nih.govresearchgate.net The process is thought to start with the transfer of an N-acetylgalactosamine-1-phosphate to Und-P by the enzyme TuaA. uniprot.org The subsequent assembly of the polysaccharide on the lipid carrier and its transport across the membrane shares mechanistic similarities with other Und-P-dependent pathways. Trapping of Und-PP-linked TUA precursors can induce a stress response, underscoring the cell's reliance on a free pool of the lipid carrier. nih.gov
Biosynthesis of Capsular Polysaccharides
Many bacteria are encased in a protective layer of capsular polysaccharides (CPS), which play a critical role in immune evasion and survival in hostile environments. nih.gov The assembly of a significant number of these capsules follows a Wzx/Wzy-dependent pathway, which fundamentally relies on undecaprenyl phosphate. nih.govbiorxiv.org
The biosynthetic cycle initiates on the cytoplasmic side of the inner membrane. biorxiv.org
Initiation: A phosphoglycosyl transferase (PGT) catalyzes the transfer of a sugar-1-phosphate from a nucleotide-sugar donor (e.g., UDP-galactose) to Und-P, forming a pyrophosphate linkage and releasing UMP. This creates the first membrane-bound intermediate, Und-PP-sugar. researchgate.netelifesciences.org
Elongation: A series of specific glycosyltransferases sequentially add further sugar residues to the Und-PP-linked base, assembling the complete polysaccharide repeating unit. biorxiv.orgnih.gov
Translocation: The completed Und-PP-linked repeating unit is then transported across the inner membrane to the periplasmic face by a specific flippase protein known as Wzx. nih.govbiorxiv.org The Wzx flippase often acts as a gatekeeper, ensuring that only correctly synthesized repeating units are translocated. biorxiv.org
Polymerization and Ligation: In the periplasm, the Wzy polymerase catalyzes the polymerization of the repeating units into a long polysaccharide chain. biorxiv.orgnih.gov This process releases Und-PP. Finally, the completed capsule polymer is attached to the cell surface. The released Und-PP is dephosphorylated by a phosphatase to regenerate Und-P, which is then flipped back to the cytoplasmic face to participate in a new synthesis cycle. nih.gov
For example, the biosynthesis of the O157 antigen capsule in Escherichia coli involves the stepwise assembly of a tetrasaccharide repeating unit on Und-P before its translocation and polymerization. nih.gov Similarly, the sulfated capsular polysaccharide in Vibrio sp. KMM 8419 is assembled via an undecaprenyl phosphate-dependent pathway, highlighting the conservation of this mechanism across different bacterial species. mdpi.com
Other Glycoconjugate Biosynthetic Pathways Dependent on Undecaprenyl Phosphate
The central role of undecaprenyl phosphate extends to a variety of other essential glycoconjugates, creating a network of competing pathways for this limited lipid carrier. asm.org Any disruption in one pathway can sequester Und-P and have cascading effects on others. asm.org
| Glycoconjugate | General Function | Role of Undecaprenyl Phosphate |
| Peptidoglycan (PG) | Provides structural integrity and shape to the bacterial cell wall. asm.org | Transports the essential building block, a disaccharide-pentapeptide unit known as Lipid II (Und-PP-MurNAc(pentapeptide)-GlcNAc), across the cytoplasmic membrane for polymerization. asm.orgresearchgate.net |
| O-Antigen | A component of lipopolysaccharide (LPS) in Gram-negative bacteria, important for virulence and serotype specificity. asm.org | Serves as the lipid carrier for the assembly and transport of O-antigen repeating units, typically via the Wzx/Wzy-dependent pathway. asm.orgelifesciences.org |
| Enterobacterial Common Antigen (ECA) | A surface glycolipid found in all Enterobacteriaceae. asm.orgbiorxiv.org | The biosynthesis of the ECA repeating unit occurs on an Und-P carrier before its export and ligation to a lipid anchor. asm.org |
| Protein Glycosylates | Post-translationally modifies proteins, affecting their function, stability, and localization. | Acts as the carrier for oligosaccharides that are subsequently transferred to asparagine (N-linked) or serine/threonine (O-linked) residues of target proteins. researchgate.netmit.edu |
| Exopolysaccharides (EPS) | Secreted polysaccharides that are key components of the biofilm matrix. asm.orgnih.gov | The repeating units of many exopolysaccharides, such as colanic acid, are assembled on and transported by Und-P. nih.gov |
The sequestration of Und-P in dead-end intermediates of one pathway, for instance O-antigen synthesis, has been shown to cause morphological defects by impairing peptidoglycan synthesis due to the depletion of the available carrier pool. asm.org This highlights the intricate balance and regulation required to manage the allocation of undecaprenyl phosphate among these vital biosynthetic processes.
Enzymology and Protein Chemistry of Ditrans,polycis Undecaprenyl Lipid Metabolism
Undecaprenyl Pyrophosphate Synthase (UppS)
Undecaprenyl pyrophosphate synthase (UppS), also known as di-trans,poly-cis-undecaprenyl-diphosphate synthase, is a pivotal enzyme that catalyzes the synthesis of undecaprenyl pyrophosphate (UPP). oup.comexpasy.org This process involves the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP). oup.comcapes.gov.brfrontiersin.org
Catalytic Mechanism and Active Site Residues
The catalytic mechanism of UppS involves a series of condensation reactions. The process is thought to be initiated by the deprotonation of IPP, facilitated by a key acidic residue, Asp-26, which acts as a general base. researchgate.net This is followed by a nucleophilic attack of the deprotonated IPP on the carbocation formed from FPP. The dissociation of the pyrophosphate group from FPP is assisted by His-43, which may function as a general acid. researchgate.net
The active site of UppS is a large, hydrophobic tunnel shaped to accommodate the growing polyprenyl chain. frontiersin.orgnih.gov Several conserved residues within this active site are crucial for catalysis. In Escherichia coli UppS, these include Asp-26, which is critical for the catalytic activity. nih.gov Other important residues are His-43, which may stabilize the farnesyl cation intermediate, and residues on a flexible loop (72-82), such as Ser71, Asn74, and Arg77, which are thought to bridge the interaction between IPP and FPP. researchgate.netnih.gov The crystal structure of E. coli UppS has revealed the locations of sulfate (B86663) ions that are believed to mimic the binding of the pyrophosphate groups of FPP and IPP. capes.gov.brnih.gov
Table 1: Key Active Site Residues of E. coli Undecaprenyl Pyrophosphate Synthase (UppS) and their Postulated Functions
| Residue | Postulated Function | Reference |
| Asp-26 | Acts as a general base to activate IPP; critical for catalysis. | researchgate.netnih.gov |
| His-43 | May act as a general acid to protonate FPP and stabilize the farnesyl cation intermediate. | researchgate.netrcsb.org |
| Ser-71 | Located on a flexible loop; mutation to alanine (B10760859) significantly decreases the catalytic rate. | nih.gov |
| Asn-74 | Located on a flexible loop; mutation to alanine significantly decreases the catalytic rate; may act as a proton acceptor. | nih.govuniprot.org |
| Trp-75 | May protect reaction intermediates in the active site. | researchgate.net |
| Arg-77 | Located on a flexible loop; mutation to alanine significantly decreases the catalytic rate. | nih.gov |
| Glu-81 | Mutation to alanine leads to a significant increase in the Kₘ value for IPP. | nih.gov |
Substrate Binding and Product Length Specificity
The binding of substrates, FPP and IPP, to UppS is a highly regulated process. In E. coli UppS, the pyrophosphate head group of FPP is bound through hydrogen bonds with the backbone nitrogens of Gly29 and Arg30, and the side chains of Asn28, Arg30, and Arg39. rcsb.org The hydrocarbon tail of FPP interacts with hydrophobic residues such as Leu85, Leu88, and Phe89. rcsb.orgresearchgate.net
A distinguishing feature of UppS is its ability to control the precise length of the final product, undecaprenyl pyrophosphate (C₅₅). nih.gov This specificity is determined by the architecture of the hydrophobic tunnel in the active site. Specific residues at the bottom of this tunnel are thought to act as a "ruler" to measure the length of the elongating polyprenyl chain. In E. coli UppS, Leu-137, located at the bottom of the hydrophobic cleft, plays a critical role in limiting the product chain length to C₅₅. nih.govresearchgate.net Mutation of this residue can lead to the formation of longer polyprenyl chains. nih.gov Conversely, the small side chain of Ala-69 is suggested to be necessary for the rapid elongation to the C₅₅ product. nih.gov
Oligomeric State and Structural Dynamics
UppS from E. coli exists as a homodimer. nih.govacs.org Each monomer is composed of alpha-helices and beta-sheets that form the hydrophobic tunnel of the active site. acs.org The enzyme exhibits significant flexibility, with notable movements of the enzyme core and a loop at the top of the active site. frontiersin.orgrcsb.org This loop remains closed when the substrate is bound and opens to release the product. frontiersin.org Molecular dynamics simulations have revealed that UppS is a highly flexible protein with mobile binding pockets, and this dynamic nature is believed to be crucial for its function. rcsb.orgmdpi.com The interaction between the subunits in the dimer is also important, as some residues involved in cofactor binding are contributed from different subunits. nih.gov
Cofactor Requirements (e.g., Mg²⁺ dependence)
Like other prenyltransferases, UppS requires a divalent cation for its activity, with magnesium (Mg²⁺) being the most effective. frontiersin.orgnih.govhmdb.ca The Mg²⁺ ion plays a crucial role in substrate binding and catalysis. acs.org In the crystal structure of E. coli UppS, a Mg²⁺ ion is observed chelated by His-199 and Glu-213 from different subunits, suggesting a structural role. capes.gov.brnih.gov However, this metal ion is located near the IPP-binding site, and mutations of these residues lead to a significant increase in the Kₘ value for IPP, indicating its importance in substrate binding. capes.gov.brnih.gov Further studies suggest that Mg²⁺ coordinates with the pyrophosphate groups of both FPP and IPP, assisting in the proper positioning of the substrates and facilitating the condensation reaction. acs.org The concentration of Mg²⁺ is critical, as excess ions can inhibit enzyme activity. acs.org
Undecaprenyl Pyrophosphate Phosphatases (e.g., BacA, PgpB, YbjG, LpxT)
Following its synthesis, undecaprenyl pyrophosphate (UPP) must be dephosphorylated to undecaprenyl phosphate (B84403) (UP) to become an active lipid carrier. researchgate.nettandfonline.com This crucial dephosphorylation step is carried out by a group of enzymes known as undecaprenyl pyrophosphate phosphatases. tandfonline.comtandfonline.com In E. coli, several integral membrane proteins exhibit this activity, belonging to two distinct families. plos.orguliege.be
Enzymatic Dephosphorylation of UPP to UP
The dephosphorylation of UPP to UP is a vital step in the recycling of the lipid carrier, allowing it to participate in new rounds of cell wall polymer synthesis. plos.orgnih.gov This reaction occurs on the periplasmic side of the cytoplasmic membrane. tandfonline.comtandfonline.com Several enzymes have been identified to catalyze this reaction, including BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) family, such as PgpB, YbjG, and LpxT. tandfonline.complos.orguliege.be
BacA: This is a major UPP phosphatase in E. coli, accounting for about 75% of the total cellular activity. plos.orgnih.gov Purified BacA from E. coli dephosphorylates UPP to UP and requires a divalent cation like Ca²⁺, Mg²⁺, Co²⁺, or Mn²⁺ for its activity. tandfonline.com The optimal pH for its activity is between 6.5 and 7.5. tandfonline.com The proposed catalytic mechanism for BacA involves a salt bridge between Glu21 and Arg174 in the empty active site. researchgate.net Upon binding of UPP, Glu21 acts as a proton acceptor, facilitating a nucleophilic attack by the hydroxyl group of Ser27 on the β-phosphate of UPP. researchgate.net Arg174 then stabilizes the resulting pentavalent intermediate, leading to the cleavage of the pyrophosphate bond and phosphorylation of Ser27. researchgate.net Finally, hydrolysis of the phosphate group from Ser27, mediated by a water molecule, regenerates the active site. researchgate.net Three essential residues for this mechanism have been identified as Glu21, Ser27, and Arg174. plos.orguliege.be
PgpB: Originally identified as a phosphatidylglycerol phosphate phosphatase, PgpB also possesses UPP phosphatase activity. tandfonline.comuniprot.org It belongs to the PAP2 family of phosphatases. tandfonline.comtandfonline.com While PgpB can dephosphorylate UPP, it shows higher efficiency with other substrates like diacylglycerol diphosphate (B83284). tandfonline.comnih.gov The UPP phosphatase activity of PgpB is enhanced by phospholipids (B1166683), highlighting the importance of the membrane environment. tandfonline.comnih.gov The active site of PgpB contains a catalytic triad (B1167595) and is located in the periplasm. uniprot.orgnih.gov Unlike BacA, its activity is independent of divalent cations and is inhibited by Mn²⁺ ions. uniprot.org
YbjG: Also a member of the PAP2 family, YbjG is another UPP phosphatase in E. coli. tandfonline.comuliege.be Its phosphatase activity is generally lower than that of PgpB. uliege.be YbjG can also dephosphorylate diacylglycerol pyrophosphate (DGPP) but not inorganic pyrophosphate or phosphatidic acid. uliege.be The active site of YbjG is also predicted to face the periplasm. nih.gov
LpxT: Initially identified as a UPP phosphatase, LpxT (also known as YeiU) is now understood to function primarily as a phosphotransferase. tandfonline.complos.org While it can dephosphorylate UPP, its main role in vivo appears to be the transfer of a phosphate group from UPP to lipid A, a component of lipopolysaccharide. tandfonline.comnih.govnih.gov This activity also occurs in the periplasm. nih.govnih.gov
**Table 2: Comparison of Undecaprenyl Pyrophosphate Phosphatases in *E. coli***
| Enzyme | Family | Cofactor Requirement | Substrate Specificity | Cellular Location of Active Site | Reference |
| BacA | BacA family | Requires divalent cations (e.g., Mg²⁺, Ca²⁺) | High preference for UPP | Periplasm | tandfonline.complos.orgunam.mx |
| PgpB | PAP2 | Cation-independent; inhibited by Mn²⁺ | Broad; includes UPP, DGPP, FPP | Periplasm | tandfonline.comuniprot.orgnih.gov |
| YbjG | PAP2 | Not specified | UPP, DGPP | Periplasm | tandfonline.comuliege.benih.gov |
| LpxT | PAP2 | Not specified | Primarily a phosphotransferase (UPP to Lipid A) | Periplasm | tandfonline.comnih.govnih.gov |
Regulatory Roles in Lipid Carrier Recycling
The recycling of undecaprenyl phosphate is a tightly regulated process to ensure a sufficient supply of the carrier lipid for various biosynthetic pathways. In bacteria, the lipid carrier is released as undecaprenyl pyrophosphate (C55-PP) on the outer leaflet of the cytoplasmic membrane after donating its glycan cargo. nih.govwikipedia.org This C55-PP must be dephosphorylated to C55-P and then flipped back to the inner leaflet to participate in a new cycle. nih.govwikipedia.org The inhibition of this recycling process, for instance by the antibiotic bacitracin which sequesters C55-PP, leads to a halt in cell wall synthesis and ultimately cell lysis. nih.govwikipedia.org
In Bacillus subtilis, the SigM stress-response pathway plays a crucial role in managing the pool of free Und-P. asm.org When Und-P levels are low, SigM becomes active and upregulates genes that enhance the flux of the cell wall synthesis pathway and promote the recycling and liberation of the lipid carrier from other pathways. asm.org This response prioritizes the use of the limited Und-P pool for essential peptidoglycan synthesis. asm.org Genetic screens in Escherichia coli have identified novel connections between defective Und-P metabolism and pathways involved in cell division, DNA replication, and signal transduction, highlighting the broad cellular impact of maintaining the Und-P pool. nih.govnih.gov For example, a deficiency in Und-P recycling can lead to the accumulation of the peptidoglycan precursor UDP-MurNAc-pentapeptide, which in turn can affect the regulation of β-lactamase expression. biorxiv.org
Undecaprenol (B103720) Kinase Activity (e.g., UdpK)
In many Gram-positive bacteria, a significant pool of free undecaprenol (C55-OH) exists, which is not typically found in Gram-negative bacteria. tandfonline.comnih.gov These organisms utilize an alternative pathway for generating the active carrier C55-P through the phosphorylation of C55-OH, a reaction catalyzed by undecaprenol kinase (UdpK). internationalscholarsjournals.comtandfonline.comnih.gov
Undecaprenol kinase (UdpK), encoded by the dgkA gene, is an integral membrane enzyme that catalyzes the ATP-dependent phosphorylation of C55-OH to form C55-P. nih.govuniv-poitiers.frnih.gov This enzyme is homologous to the diacylglycerol kinase (DAGK) found in E. coli, but in many Gram-positive bacteria like Bacillus subtilis, its primary physiological substrate is undecaprenol. nih.govuniprot.org The reaction provides a salvage pathway that contributes to the de novo synthesis of C55-P, complementing the main pathway involving the dephosphorylation of undecaprenyl pyrophosphate (C55-PP). internationalscholarsjournals.comresearchgate.net This kinase activity is crucial, especially under conditions of environmental stress, and has been implicated as a resistance mechanism to the antibiotic bacitracin by providing an alternative route to generate C55-P. nih.govuniv-poitiers.fr
The activity of UdpK is vital for maintaining the homeostasis of the undecaprenoid pool in Gram-positive bacteria. nih.govuniv-poitiers.fr By converting the free alcohol form back into the phosphorylated, active carrier, UdpK ensures that the lipid carrier cycle can continue efficiently. nih.gov This is particularly important for processes that consume large amounts of C55-P, such as biofilm formation in the oral pathogen Streptococcus mutans, where UdpK activity is critical. nih.govnih.gov Interestingly, UdpK can be bifunctional, also catalyzing the reverse phosphatase reaction, converting C55-P back to C55-OH, suggesting a role in regulating the precise levels of the lipid carrier pool. nih.govresearchgate.net This kinase does not participate in the de novo synthesis pathway that starts from farnesyl diphosphate but is key to recycling undecaprenol units for reuse. nih.govnih.gov
| Enzyme/Protein | Gene | Organism Example | Function |
| Undecaprenol Kinase | dgkA / udpK | Bacillus subtilis, Streptococcus mutans | ATP-dependent phosphorylation of C55-OH to C55-P. nih.govuniprot.org |
| Undecaprenyl-diphosphate synthase | uppS / ispU | Micrococcus luteus, E. coli | Synthesizes C55-PP from farnesyl diphosphate and isopentenyl diphosphate. nih.govoup.com |
| C55-PP Phosphatases | bacA, pgpB, ybjG | E. coli | Dephosphorylate C55-PP to C55-P in the recycling pathway. tandfonline.comnih.gov |
Membrane Transporters and Flippases (e.g., DedA, DUF368, UptA)
After its synthesis or recycling, the hydrophilic headgroup of undecaprenyl-linked lipids must be translocated across the hydrophobic core of the cell membrane. This energetically unfavorable process is facilitated by specialized membrane proteins known as flippases. nih.govmcmaster.ca
For decades, the identity of the flippase responsible for transporting C55-P remained elusive. nih.gov Recent studies have identified two broadly conserved protein families that fulfill this role: the DedA superfamily and proteins containing the Domain of Unknown Function 368 (DUF368). nih.govbiorxiv.org In B. subtilis, a member of the DedA family, UptA, has been shown to facilitate the transport of C55-P. nih.govpnas.org The translocation mechanism is thought to be ATP-independent for many lipid-linked precursors, with the energy potentially derived from subsequent polymerization steps on the outer leaflet. nih.gov However, the precise mechanism remains an active area of research. Studies on UptA suggest its function is pH-dependent. biorxiv.orgnih.gov Other flippases, like those in the MOP (Multidrug/Oligosaccharidyl-lipid/Polysaccharide) exporter superfamily such as MurJ (for Lipid II) and Wzx (for O-antigen), are also critical for translocating larger Und-P-linked precursors. embopress.orgnih.gov
Flippase proteins exhibit a remarkable degree of substrate specificity, ensuring that the correct lipid-linked intermediates are transported. nih.gov This specificity is crucial because a single bacterium produces many different types of lipid-linked oligosaccharides. nih.gov
UptA (DedA family): Native mass spectrometry studies have shown that UptA from B. subtilis interacts more favorably with C55-P than with its pyrophosphate form (C55-PP) or with shorter-chain analogs like C20-P and C30-P. pnas.orgbiorxiv.org It also shows a higher preference for C55-P over common membrane phospholipids, highlighting its role as a dedicated C55-P transporter. pnas.orgpnas.org UptA displays a higher affinity for anionic phospholipids like phosphatidylglycerol (PG) over zwitterionic ones like phosphatidylethanolamine (B1630911) (PE), suggesting that anionic lipids may help modulate its function. biorxiv.orgpnas.org
DUF368 family (e.g., PopT): This family of proteins is also implicated in C55-P transport. Homologs from Staphylococcus aureus can function as UndP transporters in B. subtilis, indicating a conserved function. nih.gov
MOP family (e.g., WzxC, MurJ): These transporters are specific for larger lipid-linked oligosaccharides. Research on WzxC, the flippase for colanic acid synthesis in E. coli, shows that specific substrate recognition is coupled to a conformational change in the transporter, destabilizing its inward-open state to promote translocation. nih.gov This provides strong evidence that MurJ is the specific flippase for the peptidoglycan precursor, Lipid II. nih.gov
| Transporter Family | Example Protein | Organism Example | Substrate(s) | Key Findings |
| DedA Superfamily | UptA | Bacillus subtilis | Undecaprenyl phosphate (C55-P). nih.govpnas.org | Higher affinity for C55-P over C55-PP and phospholipids; pH-dependent activity. nih.govpnas.org |
| DUF368 | PopT | Staphylococcus aureus | Undecaprenyl phosphate (C55-P). nih.gov | Functions as an UndP transporter; conserved across various bacteria. nih.gov |
| MOP Superfamily | MurJ | Escherichia coli | Lipid II (Und-PP-MurNAc-GlcNAc-pentapeptide). nih.gov | Essential flippase for peptidoglycan precursors. nih.gov |
| MOP Superfamily | Wzx | E. coli | Lipid-linked O-antigen subunits. embopress.org | Specific for O-antigen precursors. embopress.org |
Structural Biology of Associated Enzymes (e.g., X-ray Crystallography, Cryo-EM)
The three-dimensional structures of enzymes involved in the metabolism of ditrans,polycis-undecaprenyl pyrophosphate provide invaluable insights into their function, substrate specificity, and catalytic mechanisms. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in visualizing these molecular machines at atomic resolution.
A key enzyme in this pathway is Undecaprenyl Pyrophosphate Synthase (UPPS), a cis-prenyltransferase responsible for the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with a farnesyl pyrophosphate (FPP) molecule to form C55-undecaprenyl pyrophosphate. nih.govresearchgate.net This soluble, cytoplasmic enzyme generates a membrane-associated product essential for bacterial cell wall biosynthesis. oup.com The crystal structure of UPPS from Escherichia coli revealed a tunnel-shaped active site. nih.gov Structural studies have also been conducted on UPPS from other bacteria, such as Acinetobacter baumannii and Streptococcus pneumoniae, highlighting a conserved protein fold. iucr.orggoogle.com
Elucidation of Enzyme-Substrate/Inhibitor Complexes
The determination of enzyme structures in complex with substrates, products, or inhibitors is crucial for understanding the molecular basis of their specificity and for the rational design of new antimicrobial agents.
Undecaprenyl Pyrophosphate Synthase (UPPS):
Numerous crystal structures of UPPS have been solved, providing a detailed picture of its active site. In E. coli UPPS, the substrate farnesyl pyrophosphate (FPP) binds at the top of a hydrophobic tunnel. nih.gov The pyrophosphate headgroup of FPP is secured through hydrogen bonds with the backbone nitrogens of Gly29 and Arg30, and the side chains of Asn28, Arg30, and Arg39. researchgate.netrcsb.org The hydrocarbon tail of FPP is nestled within a hydrophobic cleft formed by residues such as Leu85, Leu88, and Phe89. researchgate.net
The binding of the second substrate, isopentenyl pyrophosphate (IPP), has also been characterized. In the presence of a magnesium ion and the FPP analog farnesyl thiopyrophosphate, IPP binds near the FPP binding site. nih.gov The magnesium ion is coordinated by the pyrophosphate of the FPP analog, the carboxylate group of Asp26, and water molecules in the wild-type enzyme. nih.gov In a D26A mutant, the magnesium ion was found bound to the pyrophosphate of IPP instead, highlighting the critical role of Asp26 in catalysis. nih.gov
Structures of UPPS from Acinetobacter baumannii have been solved in complex with citrate (B86180) molecules in the active site, which interact with catalytic aspartate and serine residues, providing a basis for inhibitor design. iucr.org Fragment screening by X-ray crystallography has also identified small molecules that bind to the A. baumannii UPPS active site. ebi.ac.uk
| Enzyme | Organism | PDB ID | Ligand(s) | Resolution (Å) | Key Findings |
| UPPS | Escherichia coli | 1V7U | Farnesyl pyrophosphate (FPP) | 2.35 | Details the binding mode of the FPP substrate, showing interactions with key residues like Asn28, Arg30, Arg39, and His43. rcsb.org |
| UPPS | Escherichia coli | 1X08 | Farnesyl thiopyrophosphate (FSPP), Isopentenyl pyrophosphate (IPP), Mg2+ | 2.10 | Reveals the binding sites for both the allylic substrate analog and the incoming IPP, implicating Asp26 in Mg2+ coordination and initiation of the condensation reaction. nih.gov |
| UPPS | Acinetobacter baumannii | 6JQI | Citrate | 2.00 | Structure of the apo-enzyme with citrate molecules in the active site, suggesting a template for inhibitor design. iucr.org |
| UPPS | Acinetobacter baumannii | 6SZG | GR839, GSK513 (fragments) | 1.80 | Demonstrates fragment-based screening to identify novel inhibitor scaffolds. ebi.ac.uk |
Undecaprenyl-Pyrophosphate Phosphatase (BacA):
The crystal structure of BacA from Thermotoga maritima shows the enzyme open to the periplasm, with a pocket that contains conserved residues essential for catalysis. nih.gov This structure represents an "outward-facing" state, poised to bind the undecaprenyl pyrophosphate that is a product of peptidoglycan synthesis in the periplasmic leaflet. nih.gov
Phosphatidylglycerophosphatase B (PgpB):
The crystal structure of E. coli PgpB, which also exhibits undecaprenyl pyrophosphate phosphatase activity, was determined at 3.2 Å resolution. pnas.org The active site is located at the membrane-periplasm interface and is highly positively charged. pnas.org Unlike soluble phosphatases, the substrate is proposed to access the active site laterally from the membrane bilayer through a cleft formed by a V-shaped pair of transmembrane helices. pnas.org
Insights into Conformational Changes and Catalysis
Structural and molecular dynamics studies have revealed that the enzymes involved in undecaprenyl lipid metabolism are dynamic entities that undergo significant conformational changes during their catalytic cycle.
Undecaprenyl Pyrophosphate Synthase (UPPS):
UPPS is a highly flexible protein. pdbj.org Molecular dynamics simulations have shown that the active site contains mobile binding pockets, and that the enzyme can adopt "expanded pocket" states that are rarely sampled but are crucial for binding structurally diverse inhibitors. pdbj.org The binding of the FPP substrate induces a conformational change where the α3 helix, containing hydrophobic residues that interact with the substrate's tail, moves toward the substrate. nih.gov A flexible loop (residues 72-83 in E. coli UPPS) is also thought to play a role in regulating conformational changes during catalysis. asm.org
The catalytic mechanism of UPPS is thought to begin with the Mg2+-assisted ionization of the pyrophosphate group from the allylic substrate (FPP). nih.gov The conserved residue Asp26 is proposed to facilitate the migration of Mg2+ from IPP to FPP, initiating the reaction. nih.gov His43 is positioned to stabilize the resulting farnesyl cation intermediate. researchgate.netrcsb.org Other conserved residues, including His43, Ser71, Asn74, and Arg77, may act as general acids/bases or pyrophosphate carriers during the condensation reaction. nih.gov The chain length of the final undecaprenyl pyrophosphate product is determined by bulky amino acids, such as L137 in E. coli UPPS, which act as a seal at the bottom of the active site tunnel, preventing further elongation. nih.gov
Undecaprenyl-Pyrophosphate Phosphatase (BacA):
The function of the membrane-integral phosphatase BacA involves substantial structural changes. nih.gov It is proposed that the protein alternates between inward-facing and outward-facing states through a conformational swapping of its two homologous repeats. This "asymmetry exchange" allows the active site to be accessible first to one side of the membrane and then the other, facilitating the dephosphorylation of undecaprenyl pyrophosphate. nih.gov Disulfide cross-linking experiments have supported this model, showing that different parts of the protein move closer together upon closure of the binding pocket. nih.gov
Phosphatidylglycerophosphatase B (PgpB):
The structure of ecPgpB suggests an induced-fit mechanism for substrate binding. pnas.org The V-shaped transmembrane helices that form the entrance to the active site are thought to allow the lipid substrate to move laterally from the membrane into the catalytic site. This binding event likely induces conformational changes that position the substrate for catalysis by the active site residues. pnas.org
Regulation and Homeostasis of Ditrans,polycis Undecaprenyl Phosphate Pools
Cellular Mechanisms for Maintaining Undecaprenyl Phosphate (B84403) Availability
Bacteria employ multifaceted strategies to ensure a steady supply of free Und-P for various biosynthetic pathways. These mechanisms are often orchestrated by sophisticated stress-response systems that sense and react to fluctuations in the Und-P pool.
A prime example of such a regulatory system is found in the bacterium Bacillus subtilis, where the stress-response sigma factor SigM plays a pivotal role. nih.govnih.gov When the levels of free Und-P are low, SigM is activated, initiating a transcriptional program aimed at replenishing the Und-P pool. nih.govnih.gov This response involves several key actions:
Increasing Flux through Essential Pathways : SigM activates genes that enhance the synthesis of peptidoglycan, the most critical process dependent on Und-P. nih.govnih.gov
Promoting Carrier Recycling : The SigM regulon includes genes for enzymes that facilitate the recycling of Und-P. nih.govnih.gov
Liberating the Carrier from Other Pathways : SigM controls the expression of enzymes that release Und-P from other, less critical, polymer pathways, thereby prioritizing its use for peptidoglycan synthesis. nih.govnih.gov
Several enzymes under the control of SigM have been identified as crucial for maintaining Und-P availability. nih.govnih.gov UshA, an alpha-beta hydrolase, liberates Und-P from undecaprenyl-monophosphate-linked sugars. nih.gov Meanwhile, UpsH, a metallophosphoesterase, releases Und-P from undecaprenyl-diphosphate-linked wall teichoic acid polymers. nih.gov Additionally, the LCP phosphotransferases TagT and TagU, also under SigM control, attach Und-P-linked secondary cell wall polymers to peptidoglycan, thereby releasing Und-P. nih.gov
In Gram-positive bacteria, another layer of regulation is provided by the bifunctional enzyme Undecaprenol (B103720) Kinase/Undecaprenyl Phosphate Phosphatase (UK/UpP). youtube.comresearchgate.net This enzyme can both phosphorylate undecaprenol (Und-OH) to form Und-P and dephosphorylate Und-P to Und-OH, allowing for the reciprocal conversion between these two molecules to efficiently regulate the pool of available Und-P for cell wall synthesis. youtube.comresearchgate.net
Furthermore, in Escherichia coli, the synthesis of enterobacterial common antigen (ECA) can act as a buffering mechanism. nih.govwikipedia.org When the O-antigen (OAg) biosynthesis pathway is stalled, leading to the sequestration of Und-P, the cell can redirect the shared precursor, UndPP-GlcNAc, into the ECA synthesis pathway. nih.govwikipedia.org This redirection helps to maintain the rapid recycling of Und-P, ensuring cell survival. nih.govwikipedia.org
Table 1: Key Enzymes in Maintaining Undecaprenyl Phosphate Availability
| Enzyme/Factor | Organism Example | Function | Regulatory Control |
| SigM | Bacillus subtilis | Stress-response sigma factor that activates genes to replenish the Und-P pool. | Activated by low levels of free Und-P. |
| UshA (YqjL) | Bacillus subtilis | Liberates Und-P from Und-P-linked sugars. | Controlled by SigM. nih.gov |
| UpsH (YpbG) | Bacillus subtilis | Releases Und-P from Und-PP-linked wall teichoic acids. | Controlled by SigM. nih.gov |
| TagT/TagU | Bacillus subtilis | LCP phosphotransferases that release Und-P from secondary cell wall polymers. | Controlled by SigM. nih.gov |
| UK/UpP | Gram-positive bacteria | Bifunctional enzyme that interconverts Und-OH and Und-P. | Substrate availability. youtube.comresearchgate.net |
Interplay Between Biosynthesis, Consumption, and Recycling Pathways
The homeostasis of the Und-P pool is a dynamic process governed by the delicate balance between its de novo biosynthesis, its consumption by various cell wall polymer synthesis pathways, and its recycling. researchgate.netdntb.gov.ua
Biosynthesis: The de novo synthesis of Und-P begins in the cytoplasm with the creation of its precursor, undecaprenyl pyrophosphate (Und-PP). researchgate.netdntb.gov.ua This process is catalyzed by the enzyme Undecaprenyl Pyrophosphate Synthase (UppS), which sequentially condenses eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP). dntb.gov.uakhanacademy.org The resulting Und-PP must then be dephosphorylated to the active monophosphate form, Und-P, before it can function as a lipid carrier. researchgate.netdntb.gov.ua
Consumption: Once formed, Und-P is utilized by numerous biosynthetic pathways at the cytoplasmic face of the membrane. Key consumers of Und-P include:
Peptidoglycan Synthesis : MraY and MurG enzymes catalyze the transfer of peptidoglycan precursors to Und-P, forming Lipid I and Lipid II, which are then flipped across the membrane for incorporation into the growing cell wall.
O-Antigen Synthesis : In Gram-negative bacteria, Und-P serves as the carrier for O-antigen repeating units.
Teichoic Acid Synthesis : In Gram-positive bacteria, Und-P is essential for the synthesis and transport of wall teichoic acids. nih.gov
Capsule and Exopolysaccharide Synthesis : The production of these outer layers also relies on Und-P as a lipid carrier. nih.gov
Recycling: After the glycan unit is transferred to its final acceptor in the periplasm, Und-P is released in its pyrophosphate form, Und-PP. dntb.gov.ua To be reused, this Und-PP must be dephosphorylated back to Und-P and translocated back to the cytoplasmic side of the membrane. dntb.gov.ua This crucial recycling step is carried out by a set of integral membrane phosphatases. In E. coli, several enzymes, including BacA, PgpB, YbjG, and LpxT, have been identified as Und-PP phosphatases. These enzymes have redundant but essential functions in maintaining the Und-P pool, and their absence can be lethal.
The interplay between these pathways is tightly regulated. For instance, if the recycling of Und-P is inhibited, as is the case with the antibiotic bacitracin which targets Und-PP phosphatases, the synthesis of peptidoglycan halts, leading to cell lysis. wikipedia.orgresearchgate.net This highlights the critical importance of the recycling pathway in maintaining cell wall integrity.
Table 2: Overview of Undecaprenyl Phosphate Metabolic Pathways
| Pathway | Key Enzyme(s) | Location | Description |
| De Novo Biosynthesis | UppS | Cytoplasm | Synthesizes Und-PP from FPP and IPP. dntb.gov.uakhanacademy.org |
| Consumption | MraY, MurG, WecA, etc. | Cytoplasmic membrane (inner leaflet) | Utilizes Und-P as a lipid carrier for various cell wall components. |
| Recycling | BacA, PgpB, YbjG, LpxT | Periplasmic membrane (outer leaflet) | Dephosphorylates Und-PP to Und-P for reuse. |
Genetic and Genomic Investigations of Ditrans,polycis Undecaprenyl Lipid Pathway
Gene Essentiality Studies (e.g., uppS gene knockout in pathogenic bacteria)
The gene uppS (or ispU) encodes undecaprenyl pyrophosphate synthase (UppS), the enzyme responsible for the synthesis of undecaprenyl pyrophosphate (Und-PP), the direct precursor to Und-P. umaryland.edudrugbank.com Studies across a range of pathogenic bacteria have demonstrated that uppS is an essential gene, meaning its inactivation is lethal to the cell. nih.gov
For instance, attempts to create uppS gene knockouts in Streptococcus pneumoniae have been unsuccessful, highlighting the gene's critical role in this organism's viability. nih.gov Similarly, in Escherichia coli, uppS has been shown to be essential for growth. nih.gov The essentiality of UppS stems from its central role in providing the lipid carrier necessary for the biosynthesis of vital cell wall components like peptidoglycan and lipopolysaccharide. drugbank.com
The essential nature of uppS has made it an attractive target for the development of new antibacterial drugs. nih.gov However, the concept of gene essentiality can be nuanced. While a gene may be essential under standard laboratory conditions, some bacteria may have mechanisms to bypass this essentiality under specific circumstances. nih.govresearchgate.net For example, studies in Streptococcus pneumoniae have shown that what is considered an essential gene in one strain may be non-essential in another, a phenomenon influenced by the bacterium's pan-genome. nih.govresearchgate.netresearchgate.net This highlights the importance of studying gene essentiality across a diverse range of strains and conditions.
Table 1: Essentiality of uppS in Pathogenic Bacteria
| Bacterial Species | Gene Name(s) | Essentiality | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | uppS | Essential | nih.gov |
| Escherichia coli | uppS, ispU | Essential | nih.govuniprot.org |
| Acinetobacter baylyi | uppS | Essential | asm.org |
| Micrococcus luteus | uppS | Essential | oup.com |
Comparative Genomics of Undecaprenyl Pathway Genes Across Bacterial Phyla
Comparative genomic analyses have revealed that the core genes of the undecaprenyl pathway are highly conserved across different bacterial phyla. nih.gov Homologs of the uppS gene have been identified in the genomes of numerous bacterial species, with the notable exception of bacteria lacking a cell wall, such as Mycoplasma genitalium and Mycoplasma pneumoniae. nih.gov This widespread conservation underscores the fundamental importance of the Und-P pathway for bacterial survival.
While the core biosynthetic enzyme, UppS, is highly conserved, the enzymes involved in the dephosphorylation of Und-PP to the active form, Und-P, can show more variability. In E. coli, several enzymes, including BacA (UppP), PgpB, and YbjG, contribute to this dephosphorylation step. internationalscholarsjournals.comnih.gov The presence of multiple enzymes with overlapping functions suggests a degree of redundancy and robustness in this part of the pathway.
Genomic comparisons can also reveal interesting evolutionary adaptations. For example, some predatory bacteria have been found to have an enrichment of genes in the mevalonate (B85504) pathway, which is an alternative route for isoprenoid biosynthesis, suggesting a different strategy for producing the precursors for undecaprenyl phosphate (B84403). plos.org Furthermore, comparative studies of E. coli L-forms, which lack a cell wall, have shown mutations in essential genes not directly involved in cell wall biosynthesis, indicating broader metabolic adaptations to the wall-deficient state. nih.gov
Table 2: Key Genes in the Ditrans,polycis-Undecaprenyl Phosphate Biosynthetic Pathway
| Gene | Encoded Protein | Function | Organism(s) | Reference(s) |
|---|---|---|---|---|
| ispA | Farnesyl diphosphate (B83284) synthase | Synthesizes (2E,6E)-farnesyl diphosphate | Pseudomonas aeruginosa | umaryland.edu |
| ispU / uppS | Undecaprenyl pyrophosphate synthase | Synthesizes di-trans,octa-cis-undecaprenyl diphosphate | E. coli, P. aeruginosa | umaryland.eduuniprot.org |
| uppP (bacA) | Undecaprenyl pyrophosphate phosphatase | Dephosphorylates Und-PP to Und-P | E. coli | oup.cominternationalscholarsjournals.com |
| pgpB | Phosphatidylglycerophosphatase B | Contributes to Und-PP dephosphorylation | E. coli | internationalscholarsjournals.com |
| ybjG | Putative phosphatase | Contributes to Und-PP dephosphorylation | E. coli | internationalscholarsjournals.com |
Transcriptional and Translational Regulation of Biosynthetic Genes
The expression of genes involved in the undecaprenyl pathway is tightly regulated to meet the cell's demand for cell wall synthesis. In Salmonella typhimurium and E. coli, the transcription of genes in the arn operon, which are involved in the modification of lipid A with L-Ara4N using undecaprenyl phosphate as a carrier, is controlled by the two-component regulatory systems PhoP-PhoQ and PmrA-PmrB. researchgate.net This regulation is responsive to environmental signals such as low magnesium and high iron concentrations. researchgate.net
In enteropathogenic E. coli (EPEC), activation of the type 3 secretion system (T3SS) leads to a reprogramming of lipid metabolism. This includes the upregulation of the undecaprenyl branch of the terpenoid quinone pathway and the downregulation of the menaquinone and ubiquinone branches. biorxiv.org This shift is mediated, at least in part, by the post-transcriptional regulator CsrA. biorxiv.org
Furthermore, mutations in genes essential for cell wall biogenesis can have cascading effects on the expression of other genes in the pathway. For example, a mutation in the pglB gene in Campylobacter jejuni, which is involved in N-glycosylation, results in a significant reduction in the abundance of UppS. researchgate.net This suggests a feedback mechanism that coordinates the synthesis of undecaprenyl phosphate with its utilization in various cell wall modification pathways. The regulation of these biosynthetic genes can also be influenced by the growth phase of the bacteria. researchgate.net
Mutational Analysis of Key Enzymes and Transporters
Mutational analyses have been instrumental in elucidating the structure-function relationships of the enzymes and transporters in the undecaprenyl pathway. Site-directed mutagenesis studies of UppS have identified key amino acid residues that are critical for substrate binding and catalysis. nih.govnih.gov For example, in E. coli UppS, a flexible loop has been shown to be important for catalysis and substrate binding. nih.gov
In Bacillus subtilis, a mutation in the uppS gene (uppS86), resulting in a threonine-to-isoleucine substitution, conferred resistance to the rare earth element scandium and the antibiotic bacitracin. nih.gov This mutation is thought to be a reduction-of-function mutation that affects the available pool of Und-PP. nih.gov Conversely, overexpression of the wild-type uppS gene led to increased susceptibility to both scandium and bacitracin. nih.gov
Mutational studies have also been used to investigate the function of transporters involved in the undecaprenyl pathway. The identification of flippases, which translocate lipid-linked intermediates across the cytoplasmic membrane, has often been achieved through genetic approaches where inactivation of the flippase gene leads to the accumulation of a specific membrane-bound intermediate. nih.govnih.gov These studies are crucial for understanding the complete pathway and for identifying potential new drug targets that could disrupt the transport of cell wall precursors. A single nucleotide polymorphism in the uppS gene in Acinetobacter baumannii has been shown to synergize with mutations in the Mla system (maintenance of lipid asymmetry), increasing susceptibility to membrane stressors. biorxiv.org
Ditrans,polycis Undecaprenyl Lipid Pathway As a Target for Antimicrobial Development
Rationale for Targeting Bacterial Cell Wall Biosynthesis
The bacterial cell wall is an ideal target for antimicrobial drugs for several key reasons. mdpi.comacs.org Firstly, it is an essential structure for most bacteria, providing structural integrity and protection against osmotic lysis. mdpi.comresearchgate.net Secondly, the components of the bacterial cell wall, particularly peptidoglycan, are absent in human cells, which ensures selective toxicity and minimizes harm to the host. mdpi.comacs.orglumenlearning.com
The biosynthesis of the cell wall is a complex process involving numerous enzymatic steps, many of which occur at the cytoplasmic membrane. nih.gov A crucial component of this process is the lipid carrier, undecaprenyl phosphate (B84403) (Und-P or C55-P), which transports peptidoglycan precursors across the membrane. acs.orgasm.orgoup.com The inhibition of any step in the synthesis, transport, or recycling of this lipid carrier can effectively halt cell wall construction, leading to bacterial cell death. nih.gov Therefore, the enzymes and transport mechanisms involved in the undecaprenyl lipid pathway are attractive targets for the development of new antibiotics. nih.govresearchgate.net
Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)
Undecaprenyl pyrophosphate synthase (UppS) is a key enzyme in the ditrans,polycis-undecaprenyl lipid pathway. nih.govfrontiersin.org It catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), the precursor to the lipid carrier Und-P. nih.govrcsb.org Specifically, UppS facilitates the condensation of farnesyl pyrophosphate (FPP) with eight molecules of isopentenyl pyrophosphate (IPP). frontiersin.orguni-lj.si Given its essential role, UppS is a validated and promising target for novel antibacterial agents. nih.govnih.gov
Identification of UppS Inhibitors (e.g., small molecule screens)
Several strategies have been employed to identify inhibitors of UppS. High-throughput screening (HTS) of small molecule libraries has been a fruitful approach. For instance, a screen of 142,000 compounds led to the discovery of six new UppS inhibitors. acs.orgbrownlab.caacs.org One of these, MAC-0547630, showed potent and selective inhibition of UppS without the off-target effects on the bacterial membrane that are common with other inhibitors. acs.orgacs.org
Virtual screening and pharmacophore modeling have also been successful. frontiersin.orguni-lj.si By designing a pharmacophore model based on a known bisphosphonate inhibitor, researchers identified three anthranilic acid derivatives with inhibitory activity against E. coli UppS. frontiersin.orguni-lj.si
Furthermore, screening of natural products has yielded potent UppS inhibitors. Viridicatumtoxins, a class of tetracycline-like antibiotics from fungi, were found to be strong inhibitors of Enterococcus faecium UppS. researchgate.net
Mechanism of UppS Inhibition (e.g., competitive, allosteric)
UppS inhibitors can act through different mechanisms, primarily competitive and allosteric inhibition.
Competitive Inhibition: Many identified UppS inhibitors are substrate analogs that compete with the natural substrates, FPP and IPP, for binding to the active site. nih.gov Bisphosphonates, for example, mimic the pyrophosphate moiety of the substrates and bind to the active site, as confirmed by co-crystal structures. frontiersin.orgnih.gov
Allosteric Inhibition: Some inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its activity. rcsb.org A notable example is a methylisoxazole-4-carboxamide inhibitor, which binds to a site adjacent to the FPP binding site in Streptococcus pneumoniae UppS. nih.govrcsb.org This interaction with the tail of the substrate leads to potent inhibition. rcsb.org Clomiphene, an estrogen receptor modulator, was also identified as an allosteric inhibitor of UppS. nih.govpnas.org
Structure-Activity Relationships of UppS Inhibitors
Understanding the structure-activity relationships (SAR) of UppS inhibitors is crucial for optimizing their potency and selectivity.
Bisphosphonates: The activity of bisphosphonate inhibitors is highly dependent on their structure, which mimics the pyrophosphate part of the substrates. frontiersin.orgnih.gov
Tetramic and Tetronic Acids: For inhibitors based on tetramic and tetronic acid scaffolds, specific substitutions on the 3-carboxamide moiety have been explored to enhance inhibitory activity against UppS. novartis.com
Dihydropyridin-2-ones: Similar to the acid derivatives, the SAR of dihydropyridin-2-one-3-carboxamides has been investigated to develop potent and selective UppS inhibitors. novartis.com
Anthranilic Acids: These compounds mimic both the polar pyrophosphate and the lipophilic parts of the UppS substrates. frontiersin.org Their inhibitory potency has been linked to specific substitutions on the anthranilic acid core. pnas.orgfrontiersin.org
Targeting Undecaprenyl Pyrophosphate Phosphatases
Another critical step in the undecaprenyl lipid pathway is the dephosphorylation of undecaprenyl pyrophosphate (UPP) to undecaprenyl phosphate (Und-P). oup.comnih.gov This reaction is catalyzed by undecaprenyl pyrophosphate phosphatases (UppPs). nih.govlongdom.org Since Und-P is the active form of the lipid carrier required for the synthesis of peptidoglycan and other cell wall polymers, inhibiting UppP presents an attractive strategy for antimicrobial development. nih.govlongdom.orgasm.org
The antibiotic bacitracin is a well-known inhibitor of this step, binding to UPP and preventing its dephosphorylation. nih.govasm.org The high level of conservation of UppP proteins across different bacterial species makes them a promising target for the development of new broad-spectrum antibiotics. longdom.org Research has identified several genes encoding for proteins with UppP activity, opening avenues for targeting this specific enzymatic function. longdom.org
Interference with Undecaprenyl Lipid Translocation (Flippase Inhibition)
After the attachment of the peptidoglycan precursor to Und-P on the cytoplasmic side of the membrane, the resulting lipid-linked intermediate, Lipid II, must be translocated across the membrane to the periplasmic space. nih.gov This "flipping" is facilitated by membrane proteins known as flippases. pnas.orgpnas.org Similarly, after delivering its cargo, Und-P must be recycled back to the cytoplasm for another round of synthesis, a process that also requires a flippase. nih.govpnas.org
Inhibiting these flippases disrupts the supply of peptidoglycan precursors to the cell wall assembly machinery, leading to cell death. pnas.org The lipopeptide antibiotics amphomycin and aspartocin (B1667645) D have been shown to inhibit the function of the flippase UptA. pnas.orgbiorxiv.orgnih.gov They achieve this not only by sequestering the Und-P substrate but also by directly binding to the flippase and competing with the substrate for the binding site. pnas.orgnih.gov This dual mechanism highlights the potential of targeting lipid translocation as a powerful antimicrobial strategy. pnas.orgbiorxiv.org
Identification of Flippase Inhibitors (e.g., lipopeptide antibiotics)
A critical step in the undecaprenyl cycle is the translocation, or "flipping," of C55-P from the periplasmic side back to the cytoplasmic side of the membrane to participate in another round of precursor transport. pnas.orgnih.gov The proteins responsible for this are known as flippases, such as UptA, a member of the DedA protein family. pnas.orgox.ac.ukpnas.org Inhibiting these flippases presents a compelling strategy for antimicrobial development.
Lipopeptide antibiotics, a class of natural products, have shown promise as flippase inhibitors. ox.ac.ukuu.nl Research has demonstrated that certain lipopeptides, including amphomycin and aspartocin D, can directly interfere with the function of UptA. pnas.orgox.ac.uk These antibiotics appear to work through a dual mechanism: they can directly bind to UptA, competing with C55-P for the binding site, and they can also sequester free C55-P, further reducing its availability for the flippase. pnas.orgox.ac.uk This disruption of the UptA:C55-P interaction effectively halts the recycling of the lipid carrier. pnas.orgpnas.org
Studies have explored the structure-activity relationships of these lipopeptides, revealing that subtle structural modifications can significantly impact their antibacterial efficacy. uu.nlnih.gov For instance, the presence of specific amino acid residues at certain positions within the lipopeptide structure can enhance its ability to target C55-P and inhibit bacterial growth. uu.nl
Modulating Lipid-Protein Interactions for Therapeutic Effect
The interaction between C55-P and its associated proteins, like the flippase UptA, is a finely tuned process that can be disrupted for therapeutic benefit. The binding of C55-P to UptA is influenced by environmental factors such as pH. pnas.orgpnas.org This suggests that the transport mechanism itself is dynamic and potentially susceptible to modulation.
Furthermore, the interaction is specific. UptA shows a preference for C55-P over its diphosphate (B83284) form (C55-PP) and shorter-chain lipid analogs. pnas.orgnih.gov This specificity highlights the potential for designing molecules that can selectively interfere with this crucial lipid-protein interaction without affecting other cellular processes. The interaction between UptA and C55-P is also influenced by the surrounding lipid environment, with anionic phospholipids (B1166683) playing a potential role. pnas.orgnih.gov Understanding and exploiting these nuanced interactions could lead to the development of highly targeted antimicrobial agents.
Strategies for Overcoming Antibiotic Resistance via Undecaprenyl Pathway Modulation
The emergence of antibiotic resistance is a major global health threat. nih.gov Targeting the undecaprenyl pathway offers a promising strategy to combat resistance for several reasons. Firstly, enzymes in this pathway, such as UppS, are essential for bacterial survival but are absent in humans, making them ideal selective targets. researchgate.net Secondly, inhibiting an early and central step in cell wall biosynthesis can be effective against bacteria that have developed resistance to antibiotics targeting later steps. researchgate.netnih.gov
One approach is to develop inhibitors against enzymes like UppS. researchgate.netacs.org By screening large chemical libraries, novel inhibitors of UppS have been identified that exhibit activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.netnih.gov Another strategy involves targeting the dephosphorylation of C55-PP to C55-P, a reaction catalyzed by undecaprenyl diphosphate phosphatase. nih.govnih.gov
Furthermore, because C55-P is a "universal glycan lipid carrier" involved in the synthesis of multiple cell envelope components, inhibiting its pathway can have a multifaceted impact on the bacterium, potentially reducing the likelihood of resistance development. wikipedia.orgmdpi.com
Synergistic Effects of Undecaprenyl Pathway Inhibitors with Existing Antibiotics
A particularly promising strategy in the fight against antibiotic resistance is the use of combination therapies. Inhibitors of the undecaprenyl pathway can act synergistically with existing antibiotics, restoring their efficacy against resistant strains. researchgate.netnih.gov
The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with a value of ≤0.5 indicating synergy. nih.govthno.org For example, a rhodanine-based UppS inhibitor, when combined with methicillin, showed strong synergy against a community-acquired MRSA strain, with an FICI of 0.1. nih.govacs.org Similarly, a small molecule inhibitor of UppS, clomiphene, was found to potentiate the activity of β-lactam antibiotics against MRSA. pnas.orgthno.org
Advanced Research Methodologies for Studying Ditrans,polycis Undecaprenol
Enzyme Purification and Reconstitution Techniques
Understanding the enzymatic machinery responsible for the synthesis and recycling of ditrans,polycis-undecaprenol phosphate (B84403) requires the isolation and functional characterization of individual enzymes. Undecaprenyl pyrophosphate synthase (UppS), a key enzyme that synthesizes the C55 isoprenoid chain, is a soluble cytoplasmic protein that generates a membrane-associated product. oup.com Its purification has been achieved from various bacterial sources, employing a range of biochemical techniques.
Early methods for purifying UppS from organisms like Lactobacillus plantarum involved preparative gel electrophoresis and Blue-agarose column chromatography. nih.gov More contemporary approaches often utilize affinity chromatography. For instance, N-terminal His6-tagged UppS from E. coli has been successfully purified using Nickel-nitrilotriacetate (Ni²⁺-NTA) affinity chromatography. frontiersin.org The purification process typically involves cell lysis, followed by column chromatography where the tagged protein binds to the nickel resin and is later eluted using an imidazole (B134444) gradient. frontiersin.org The purity of the eluted fractions is commonly assessed by SDS-PAGE. frontiersin.org
Given that many enzymes in the undecaprenol (B103720) pathway are membrane-bound, reconstitution into artificial lipid environments is essential for functional studies. Techniques have been developed to reconstitute enzymes like the MraY transferase and Penicillin-Binding Proteins (PBPs) into liposomes or supported lipid bilayers. bmglabtech.comelifesciences.org For example, PBP1B from E. coli has been successfully incorporated into liposomes made from E. coli polar lipids, allowing for the study of its activity in a more physiologically relevant context. elifesciences.org Similarly, FRET-based assays have been developed using membrane-bound enzymes like MraY reconstituted from E. coli membrane protein preparations. bmglabtech.com This reconstitution is critical for assays, as the activity of many of these enzymes is dependent on a lipid environment.
Table 1: Examples of Enzyme Purification Techniques for the Undecaprenol Pathway
| Enzyme | Source Organism | Purification Method(s) | Reference(s) |
|---|---|---|---|
| Undecaprenyl Pyrophosphate Synthase (UppS) | Lactobacillus plantarum | Preparative gel electrophoresis, Blue-agarose column chromatography | nih.gov |
| Undecaprenyl Pyrophosphate Synthase (UppS) | Escherichia coli | Ni²⁺-nitrilotriacetate (Ni-NTA) affinity chromatography (for His-tagged protein) | frontiersin.org |
| Undecaprenyl Pyrophosphate Synthase (UppS) | Micrococcus luteus | Genomic library screening followed by overexpression and activity assays | oup.comnih.gov |
| C₅₅-isoprenylpyrophosphate phosphatase | Micrococcus lysodeikticus | Not specified in snippets | asm.org |
Spectroscopic Methods for Mechanistic Studies (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural characterization of this compound and its derivatives, as well as for studying their interactions with proteins. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been particularly powerful in this regard.
High-resolution mass spectrometry was instrumental in the initial characterization of the active phospholipid required for sialyl polymer synthesis in E. coli, identifying it as undecaprenyl phosphate. nih.gov Modern MS techniques, such as electrospray ionization (ESI)-MS, are routinely used to identify and analyze undecaprenol-linked intermediates. nih.govacs.orgacs.org For instance, ESI/MS in negative ion mode was used to identify a novel lipid in Francisella novicida as undecaprenyl phosphate-β-d-GalN, revealing a molecular ion [M − H]⁻ at m/z 1006.699. acs.org Native mass spectrometry has emerged as a valuable tool to study non-covalent interactions, allowing researchers to observe the binding of undecaprenyl phosphate to membrane proteins like the flippase UptA and to characterize the protein's oligomeric state. pnas.org
NMR spectroscopy provides detailed structural and dynamic information. ¹H NMR studies have confirmed the presence of the polyisoprene chain in undecaprenyl phosphate-linked sugars. acs.org ³¹P NMR has been used to show a single phosphorus atom in a phosphodiester linkage in undecaprenyl phosphate-β-d-GalN. acs.org Furthermore, advanced NMR techniques have been applied to investigate the preferred orientation of polyisoprenols within membranes and to study the dynamics of protein loops that are important for binding undecaprenyl-pyrophosphate-linked substrates. asm.orgmdpi.com
Table 2: Application of Spectroscopic Methods in Undecaprenol Research
| Method | Application | Key Findings | Reference(s) |
|---|---|---|---|
| High-Resolution Mass Spectrometry | Characterization of purified phospholipid | Identified the active lipid as undecaprenyl phosphate (C55) with a minor C60 homologue. | nih.gov |
| ESI-MS | Identification of lipid-linked sugar donors | Characterized undecaprenyl phosphate-glucose and undecaprenyl phosphate-GalNAc. | nih.govacs.org |
| Native Mass Spectrometry | Study of protein-lipid interactions | Showed high-affinity, pH-dependent binding of C₅₅-P to the flippase UptA; revealed UptA exists in a monomer-dimer equilibrium. | pnas.org |
| NMR Spectroscopy (¹H, ³¹P, HMQC) | Structural elucidation of lipid intermediates | Confirmed the structure of undecaprenyl phosphate-β-d-GalN. | acs.org |
| NMR Spectroscopy | Study of protein dynamics | Indicated the importance of mobile loops in LytR-CpsA-Psr (LCP) proteins for binding undecaprenyl-PP-linked substrates. | mdpi.com |
High-Throughput Screening (HTS) Assays for Inhibitor Discovery
The essentiality of the undecaprenyl phosphate cycle in bacteria makes its constituent enzymes attractive targets for novel antibiotics. frontiersin.orgnih.gov High-throughput screening (HTS) provides a mechanism to rapidly test large libraries of chemical compounds for their ability to inhibit these enzymes. wikipedia.org
Various HTS assays have been developed to target different steps in the pathway. For Undecaprenyl Pyrophosphate Synthase (UppS), screens have been designed to monitor the release of pyrophosphate, a byproduct of the condensation reaction. acs.orgresearchgate.net Another approach involves a direct assay measuring the incorporation of a radiolabeled substrate, such as [¹⁴C]-isopentenyl pyrophosphate (IPP), into the final C55 product. frontiersin.orgresearchgate.net For example, a screen of 142,000 synthetic compounds for growth inhibition of B. subtilis led to the identification of six new UppS inhibitors. acs.org
Förster resonance energy transfer (FRET) has been adapted for HTS to find inhibitors of membrane-bound enzymes like MraY. bmglabtech.comnih.gov These assays use fluorescently labeled substrates to detect enzyme activity, where the FRET signal changes upon product formation. bmglabtech.com Such assays have been miniaturized to 1,536-well plate formats to increase throughput and have proven suitable for large-scale screening campaigns, exhibiting good quality metrics like a Z' factor greater than 0.6. bmglabtech.comnih.gov Virtual screening, which uses computational docking and pharmacophore models to screen compound libraries in silico, has also been successfully implemented to identify novel inhibitors of UppS. frontiersin.orgnih.gov
Table 3: Examples of High-Throughput Screening Assays for Inhibitors of the Undecaprenol Pathway
| Target Enzyme | Assay Principle | Throughput/Library Size | Key Features | Reference(s) |
|---|---|---|---|---|
| UppS | Growth inhibition screen followed by in vitro enzyme assay | 142,000 compounds | Identified 6 new UppS inhibitors after a series of filtering and validation steps. | acs.org |
| MraY | Homogeneous FRET-based assay | 1,536-well format | Utilizes a donor fluorophore with visible light excitation to reduce interference; Z' > 0.7 indicates suitability for HTS. | bmglabtech.comnih.gov |
| UppS | Pyrophosphate release coupled to inorganic pyrophosphatase | Not specified | Used for an HTS campaign; hits were evaluated with a secondary ¹⁴C-IPP incorporation assay. | researchgate.net |
| BacA | Virtual screening followed by biochemical assay | 83 virtual hits tested | Identified sulfamoylthiophene-based inhibitors with IC₅₀ values from 42 to 366 µM. | nih.gov |
| UppS | Virtual screening using a pharmacophore model and molecular docking | Not specified | Identified three anthranilic acid derivatives with inhibitory activity against E. coli UppS. | frontiersin.org |
Genetic Engineering and Gene Editing Approaches (e.g., CRISPR-Cas)
Genetic manipulation of bacteria has been a cornerstone for dissecting the physiological roles of enzymes in the this compound pathway. Techniques such as creating targeted gene deletions and conducting large-scale genetic screens have revealed the pathway's vulnerabilities and its connections to other cellular processes. nih.govwiley.com
In E. coli, which has multiple enzymes capable of dephosphorylating undecaprenyl pyrophosphate (Und-PP), creating single mutants often has little effect due to functional redundancy. nih.govtandfonline.com Therefore, researchers have constructed strains with deletions in multiple Und-PP phosphatase genes (e.g., ΔybjG ΔlpxT ΔbacA) to uncover synthetic lethal interactions. nih.govwiley.com A genetic screen using such a strain identified novel connections between Und-P metabolism and cell division, DNA repair, and signal transduction. wiley.com
Gene overexpression is another powerful tool. For instance, a strain with a temperature-sensitive mutation in the uppS gene (uppS31), which caused morphological defects at high temperatures, could be rescued by overexpressing the wild-type uppS⁺ allele. nih.gov Conversely, moving the defective uppS31 allele into a wild-type background was lethal, demonstrating the deleterious effect of the altered enzyme. nih.gov In B. subtilis, introducing a mutation in the ribosome-binding site of the uppS gene led to reduced UppS protein levels, which in turn altered the bacterium's susceptibility to various cell wall antibiotics. nih.gov These classical genetic approaches have been fundamental in establishing the essentiality of the pathway and in understanding how cells compensate for defects in Und-P metabolism.
Table 4: Genetic Approaches to Study the Undecaprenol Pathway
| Genetic Method | Organism | Gene(s) Targeted | Key Finding | Reference(s) |
|---|---|---|---|---|
| Genetic Screen (Synthetic Lethality) | Escherichia coli | ΔybjG ΔlpxT ΔbacA | Uncovered novel connections to cell division, DNA repair, and morphogenesis (e.g., qseC). | nih.govwiley.com |
| Gene Deletion | Streptococcus mutans | uppP | Deletion affected cell envelope biogenesis and increased susceptibility to bacitracin. | researchgate.net |
| Allele Replacement/ Overexpression | Escherichia coli | uppS | A defective uppS allele caused morphological defects that were rescued by overexpressing the wild-type gene. | nih.gov |
| Mutation of Ribosome-Binding Site | Bacillus subtilis | uppS | Reduced UppS levels conferred resistance to some antibiotics (vancomycin) but increased susceptibility to others (β-lactams). | nih.gov |
Isotope Labeling and Metabolomic Analysis
Isotope labeling provides a powerful means to trace the metabolic fate of precursors and to quantify enzyme activity. In the context of this compound, radioactive isotopes, particularly ¹⁴C, are frequently used. The activity of UppS and the inhibitory effect of compounds are often measured by quantifying the incorporation of [¹⁴C]isopentenyl pyrophosphate ([¹⁴C]IPP) into the C55 product, undecaprenyl pyrophosphate. frontiersin.orgnih.gov The radiolabeled product can be separated from the substrate and quantified using a radioactivity scanner or scintillation counting. frontiersin.org
Metabolomic approaches, specifically quantitative analysis of the lipid pool, have been developed to measure the cellular concentrations of undecaprenol and its phosphorylated forms. A high-performance liquid chromatography (HPLC) procedure has been established for the quantification of undecaprenyl phosphate (Und-P), undecaprenyl pyrophosphate (Und-PP), and undecaprenol (UOH). researchgate.net This method has been used to determine the pool sizes of these essential lipids in bacteria like E. coli and Staphylococcus aureus during exponential growth. researchgate.net Such quantitative data is critical for understanding how the lipid pool is maintained and distributed among various biosynthetic pathways that rely on it. researchgate.net Metabolic labeling studies, where cells are grown in the presence of labeled precursors, have also been used to show that the levels of Und-P are reduced in bacterial mutants that lack certain Und-PP phosphatases. tandfonline.com
Table 5: Quantified Cellular Pools of Undecaprenol Derivatives
| Compound | Organism | Cellular Pool (nmol/g of cell dry weight) | Growth Phase | Reference(s) |
|---|---|---|---|---|
| Undecaprenyl phosphate (Und-P) | Escherichia coli | ~75 | Exponential | researchgate.net |
| Undecaprenyl pyrophosphate (Und-PP) | Escherichia coli | ~270 | Exponential | researchgate.net |
| Undecaprenyl phosphate (Und-P) | Staphylococcus aureus | ~50 | Exponential | researchgate.net |
| Undecaprenyl pyrophosphate (Und-PP) | Staphylococcus aureus | ~150 | Exponential | researchgate.net |
| Undecaprenol (UOH) | Staphylococcus aureus | Detected | Exponential | researchgate.net |
| Undecaprenol (UOH) | Escherichia coli | Not detected | Exponential | tandfonline.comresearchgate.net |
Advanced Imaging Techniques for Lipid Localization and Dynamics (e.g., Fluorescence Microscopy)
While direct imaging of the relatively small this compound molecule is challenging, its central role in cell wall synthesis allows its function to be studied indirectly using advanced imaging techniques. Fluorescence microscopy, in particular, has provided significant insights into the spatiotemporal dynamics of peptidoglycan (PG) biosynthesis, a process entirely dependent on the Und-P carrier. nih.govresearchgate.net
One powerful approach involves the use of fluorescent probes that label sites of new PG synthesis. nih.govresearchgate.net Fluorophore-conjugated vancomycin (B549263) (e.g., Van-FL) binds to the D-Ala-D-Ala termini of lipid II and newly synthesized PG, allowing visualization of PG insertion sites. researchgate.net Another class of probes, fluorescent D-amino acids (FDAAs), can be metabolically incorporated into the PG network, providing a way to label PG synthesis in live bacteria with high spatiotemporal resolution. nih.gov These imaging studies have revealed that PG synthesis is not random but occurs at specific locations, such as along the cylindrical body and at the midcell during division in rod-shaped bacteria. researchgate.net
In addition to tracking the end product, researchers have studied the localization of the enzymes involved. For example, in B. subtilis, some enzymes involved in cell wall synthesis are localized to the division septum. tandfonline.com Furthermore, FRET-based assays in reconstituted liposome (B1194612) systems can be considered a form of in vitro imaging, allowing researchers to monitor the dynamics of PG synthesis reactions in real-time within a membrane environment. elifesciences.org These techniques collectively provide a dynamic picture of where and when the Und-P-dependent biosynthetic pathways are active within the cell.
Future Research Directions and Unresolved Questions
Elucidating the Precise Mechanisms of Undecaprenyl Lipid Flippases
The transport of Und-P and its derivatives, such as Lipid II, across the cytoplasmic membrane is a critical step in cell wall synthesis. nih.govharvard.edu This process is mediated by specialized proteins called flippases. While significant progress has been made in identifying these flippases, the precise molecular mechanisms governing their function are still being unraveled.
Key Research Questions:
Conformational Dynamics: What are the specific conformational changes that flippases like MurJ undergo to move their lipid substrates from the inner to the outer leaflet of the membrane? duke.edu Structural studies have suggested an alternating access mechanism, but the dynamics and triggers for these changes need further clarification. nih.govresearchgate.net
Role of Cations and Membrane Potential: How do factors like ion gradients (e.g., Na+) and the membrane potential drive the transport process? researchgate.net Evidence suggests that the flippase activity of MurJ is dependent on the membrane potential. harvard.eduresearchgate.net
Substrate Specificity: How do flippases recognize and bind their specific undecaprenyl-linked substrates amidst a sea of other membrane lipids?
Novel Flippases: Are there other, yet-to-be-discovered flippases involved in undecaprenyl lipid transport? The discovery of Amj in Bacillus subtilis, which is functionally distinct from the well-studied MurJ, suggests that a diversity of flippase families may exist. pnas.orguniprot.org
Recent studies have provided crystal structures of MurJ in various conformational states, offering a framework for understanding its "rocker-switch" mechanism. harvard.eduduke.edu However, capturing the flippase in action with its lipid substrate remains a significant challenge.
Understanding the Regulatory Networks Governing Undecaprenyl Metabolism in Diverse Bacteria
The cellular pool of Und-P must be tightly controlled to meet the demands of various biosynthetic pathways without becoming toxic. The regulatory networks that govern the synthesis, recycling, and degradation of Und-P are complex and not fully understood, likely varying significantly across different bacterial species.
Key Areas of Investigation:
Feedback Inhibition: How is the activity of key enzymes like undecaprenyl pyrophosphate synthase (UppS), which catalyzes a committed step in Und-P biosynthesis, regulated by downstream metabolites or the final Und-P pool? nih.govacs.org
Transcriptional and Post-Translational Regulation: What are the genetic and allosteric mechanisms that control the expression and activity of enzymes involved in the Und-P cycle?
Coordination with Cell Wall Synthesis: How is the supply of Und-P synchronized with the rate of peptidoglycan, teichoic acid, and capsule synthesis? nih.gov
Species-Specific Variations: How do these regulatory networks differ between Gram-positive and Gram-negative bacteria, as well as in bacteria with unique cell envelope structures?
Understanding these regulatory networks is crucial, as their disruption can have profound effects on bacterial viability and susceptibility to antibiotics.
Exploring Novel Enzymatic Activities and Metabolic Fates of Undecaprenyl Derivatives
While the primary role of Und-P is as a carrier for cell wall precursors, emerging evidence suggests that it and its derivatives may have other metabolic fates and be acted upon by a wider range of enzymes than currently known. anr.fr
Potential Research Avenues:
Undecaprenyl-Linked Modifications: Are there other types of molecules, besides the known cell wall precursors, that are attached to Und-P for transport or other functions?
Enzymatic Degradation and Salvage: What are the pathways for the degradation of Und-P and its derivatives, and can bacteria salvage components from these breakdown products?
Unexpected Enzymatic Links: Research has revealed surprising connections, such as the ability of some enzymes to transfer the phosphate (B84403) group from undecaprenyl pyrophosphate (Und-PP) to other molecules like lipid A. anr.fr Further exploration may uncover more such unexpected enzymatic activities.
The discovery of novel metabolic roles for undecaprenyl derivatives could open up new avenues for understanding bacterial physiology and identifying new drug targets.
Development of Highly Specific and Potent Inhibitors Targeting the Pathway
The essentiality of the Und-P cycle in bacteria makes it an attractive target for the development of new antibiotics. mcmaster.ca While some inhibitors exist, there is a pressing need for more specific and potent compounds.
| Target Enzyme | Function in Und-P Pathway | Existing/Potential Inhibitors |
| Undecaprenyl Pyrophosphate Synthase (UppS) | Catalyzes the synthesis of Und-PP, the precursor to Und-P. nih.gov | Clomiphene, MAC-0547630, Benzoic acids acs.orgnih.gov |
| Undecaprenyl Pyrophosphate Phosphatase (e.g., BacA) | Dephosphorylates Und-PP to generate the active Und-P carrier. nih.govnih.gov | Bacitracin (sequesters Und-PP), Sulfamoyl-2-thenoic acids nih.govresearchgate.net |
| MurJ/Amj Flippases | Translocate Lipid II across the cytoplasmic membrane. pnas.orgnih.gov | Humimycins nih.gov |
| Undecaprenyl Phosphate (Direct Sequestration) | The lipid carrier itself. | Friulimicin B nih.govnih.gov |
Challenges and Future Directions:
High-Throughput Screening: Developing robust and efficient high-throughput screens to identify novel inhibitors from large chemical libraries is a priority. acs.orgacs.org
Structure-Based Drug Design: Utilizing the growing number of crystal structures of enzymes in the Und-P pathway to rationally design more potent and specific inhibitors.
Overcoming Resistance: Investigating and circumventing potential mechanisms of resistance to new inhibitors.
Combination Therapies: Exploring the synergistic effects of inhibitors of the Und-P pathway with existing antibiotics that target other aspects of cell wall biosynthesis. nih.gov
The lipopeptide antibiotic Friulimicin B, for instance, acts by forming a complex with Und-P, effectively sequestering it and halting cell wall synthesis. nih.govnih.govasm.orgdrugbank.com This highlights the potential of targeting the lipid carrier directly.
Investigating the Role of Undecaprenyl Lipids in Bacterial Adaptation and Virulence
Beyond its essential role in normal growth, the Und-P cycle is increasingly implicated in bacterial adaptation to stress and in the expression of virulence factors.
Key Research Questions:
Stress Response: How does the metabolism of Und-P change in response to environmental stresses such as antibiotic exposure, nutrient limitation, or host immune pressures?
Virulence Factor Biosynthesis: Und-P is required for the synthesis of various surface structures, like capsules and O-antigens, which are often critical for virulence. nih.gov How is the allocation of Und-P to these pathways regulated during infection?
Antibiotic Resistance: The modification of lipid A with aminoarabinose, a process that requires Und-P, can lead to resistance against polymyxin (B74138) antibiotics. nih.govnih.govbiorxiv.org Are there other Und-P-dependent pathways that contribute to antibiotic resistance? Recent findings show a synergistic relationship between Und-P levels and the Mla system in maintaining antimicrobial resistance in Acinetobacter baumannii. asm.org
Pathogenesis: Studies in Salmonella Typhimurium have shown that Undecaprenyl Pyrophosphate Phosphatase (UppP) is important for the bacterium's survival within macrophages and for systemic infection. biorxiv.org
A deeper understanding of these connections could lead to novel strategies for combating bacterial infections by targeting their ability to adapt and cause disease.
Expanding Research to Other Organisms Utilizing Similar Polyisoprenoid Carriers
While Und-P is characteristic of bacteria, other domains of life utilize similar long-chain polyisoprenoid phosphates as lipid carriers for glycan biosynthesis. mit.edumit.edunih.gov
Comparative Research Areas:
Eukaryotes: Eukaryotic cells use dolichol phosphate, a structurally related lipid, for N-linked glycosylation in the endoplasmic reticulum. nih.govbiorxiv.org Comparative studies of the enzymes and transport mechanisms involved could reveal conserved principles and unique adaptations.
Archaea: Archaea also use dolichol phosphates, but with structural variations compared to eukaryotes, for their N-glycosylation pathways. nih.govmit.eduplos.org Some archaea possess homologs of bacterial Und-PP phosphatases, although their precise function in the absence of a peptidoglycan cell wall is unclear. researchgate.net
Evolutionary Origins: How did these different, yet functionally analogous, polyisoprenoid carrier systems evolve in the three domains of life? mdpi.com
By expanding the research scope, a more complete picture of the universal principles and diverse strategies governing polyisoprenoid-mediated glycan transport can be achieved. mit.edumit.edunih.gov
Q & A
Q. What is the biochemical role of ditrans,polycis-undecaprenol in bacterial cell wall synthesis?
this compound serves as a lipid carrier in the synthesis of peptidoglycan and teichoic acids, facilitating the translocation of hydrophilic precursors across the hydrophobic cell membrane. Experimental validation involves isotopic labeling (e.g., -glycerol) to track its incorporation into cell-wall polymers, coupled with enzymatic assays using purified transferases like EC 2.7.8.43/44 .
| Key Enzymes | Reaction Role |
|---|---|
| EC 2.7.8.43/44 | Catalyzes the transfer of glycerol-phosphate to undecaprenyl-diphosphate carriers |
| EC 2.5.1.31 (UppS) | Synthesizes ditrans,polycis-undecaprenyl-diphosphate from farnesyl-diphosphate |
Q. Which enzymatic reactions involve ditrans,polycis-undecaprenyl-diphosphate as a substrate?
The compound acts as a substrate in two key pathways:
- Peptidoglycan synthesis : EC 2.7.8.43 transfers N-acetylglucosamine derivatives to undecaprenol carriers .
- Polyprenol synthesis : EC 2.5.1.31 (UppS) elongates farnesyl-diphosphate via sequential isopentenyl additions, requiring Mg as a cofactor . Methodologically, enzyme kinetics (e.g., and ) are determined using radiolabeled substrates and HPLC to quantify product formation .
Advanced Research Questions
Q. How do structural variations (e.g., cis/trans isomerism) in this compound affect its function in membrane systems?
The cis double bonds confer membrane flexibility, while trans bonds stabilize interactions with enzymes. Computational tools like GROMOS++ (using the ditrans module) analyze dihedral angle transitions in molecular dynamics simulations, comparing wild-type and mutant bacterial strains lacking specific prenyltransferases . Experimental validation involves nuclear magnetic resonance (NMR) to resolve double-bond geometry in lipid extracts .
Q. What experimental approaches reconcile contradictions in reported kinetic parameters of ditrans,polycis-undecaprenyl-diphosphate synthase (UppS)?
Discrepancies in (e.g., 10–50 μM for isopentenyl-diphosphate) arise from assay conditions (pH, temperature) and enzyme sources (Gram-positive vs. Gram-negative bacteria). A standardized protocol is recommended:
- Step 1 : Compare activity across homologs (e.g., E. coli UppS vs. B. subtilis UppS) under identical buffer conditions.
- Step 2 : Use surface plasmon resonance (SPR) to quantify substrate binding affinity independently of catalytic rates .
- Step 3 : Validate with in vivo complementation assays in UppS-deficient strains .
Q. How can molecular dynamics simulations (e.g., GROMOS++) be optimized to study the conformational flexibility of this compound in lipid bilayers?
Key parameters include:
- Force fields : Use the GROMOS 54A7 lipid parameter set with adjusted torsional potentials for cis bonds.
- Membrane composition : Simulate bilayers with varying lipid ratios (e.g., phosphatidylglycerol:cardiolipin) to mimic bacterial membranes.
- Trajectory analysis : Apply the
ditransprogram to monitor dihedral transitions over 100+ ns simulations, correlating with fluorescence anisotropy data .
Q. What evidence supports enzyme promiscuity in ditrans,polycis-undecaprenyl-diphosphate synthase (EC 2.5.1.31)?
UppS exhibits substrate flexibility in Archaea, elongating C to C isoprenoids. Methodological evidence includes:
- Structural studies : X-ray crystallography reveals a hydrophobic active-site pocket accommodating variable chain lengths .
- Activity assays : Incubation with non-natural substrates (e.g., geranyl-diphosphate) yields shorter-chain products detected via LC-MS .
Data Contradiction and Interpretation
Q. How should researchers address conflicting reports on the essentiality of this compound in bacterial viability?
Some studies suggest redundancy with other carriers (e.g., dolichol), while others deem it essential. Resolution strategies:
- Conditional knockouts : Use inducible promoters (e.g., araBAD) to titrate UppS expression and monitor growth defects .
- Metabolomic profiling : Compare lipid intermediates in wild-type vs. knockdown strains using GC-MS .
- Phylogenetic analysis : Identify organisms lacking UppS homologs to infer alternative pathways .
Experimental Design Considerations
Q. What controls are critical when quantifying this compound levels in bacterial membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
